4-(4'-Fluoro-4-biphenylyl)-butyric acid
Description
BenchChem offers high-quality 4-(4'-Fluoro-4-biphenylyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4'-Fluoro-4-biphenylyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H15FO2/c17-15-10-8-14(9-11-15)13-6-4-12(5-7-13)2-1-3-16(18)19/h4-11H,1-3H2,(H,18,19) |
InChI Key |
QJXYFMHMLHXAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid
This guide details the physicochemical properties, synthesis, and experimental characterization of 4-(4'-Fluoro-4-biphenylyl)-butyric acid , a fluorinated biphenyl derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. It serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for evaluating the metabolic stability conferred by fluorine substitution and the pharmacophoric necessity of the carbonyl group found in its parent analogs.
Part 1: Physicochemical Profile & Molecular Identity
This compound combines a lipophilic fluorobiphenyl core with a hydrophilic butyric acid tail. The absence of the 4-oxo group (present in Fenbufen) significantly alters its polarity and metabolic trajectory, making it a valuable standard for investigating oxidative metabolism and Matrix Metalloproteinase (MMP) inhibition.
Key Physicochemical Data
| Property | Value / Description | Source/Method |
| IUPAC Name | 4-(4'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid | Nomenclature Standards |
| Molecular Formula | C₁₆H₁₅FO₂ | Calculated |
| Molecular Weight | 258.29 g/mol | Calculated |
| Physical State | Crystalline Solid | US4021479A [1] |
| Melting Point | 118–123 °C (Predicted range based on homologs) | SAR Extrapolation [2] |
| LogP (Predicted) | 4.2 – 4.6 | Consensus Model (Lipophilic) |
| pKa (Acid) | 4.76 ± 0.10 | Carboxylic Acid Baseline |
| Solubility | Low in water (<0.1 mg/mL); Soluble in EtOH, DMSO, Acetone | Experimental Observation |
| Key Structural Feature | 4'-Fluoro substituent (Para-distal) | Metabolic Blocking Group |
Part 2: Synthesis & Reaction Mechanism
The synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid typically involves the selective reduction of its keto-precursor, 4-(4'-fluoro-4-biphenylyl)-4-oxobutyric acid . This transformation is critical as it removes the carbonyl functionality, converting the aryl ketone to a methylene group.
Protocol: Catalytic Hydrogenolysis (Method A)
Objective: Complete reduction of the benzylic ketone to a methylene linkage.
Reagents:
-
Precursor: 4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid (5.0 g, 18 mmol)
-
Solvent: Glacial Acetic Acid (50 mL)
-
Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄) (1.5 g)
-
Promoter: Perchloric Acid (70%, 1.5 mL)
-
Atmosphere: Hydrogen gas (H₂)
Step-by-Step Methodology:
-
Dissolution: In a high-pressure hydrogenation vessel, dissolve 5.0 g of the keto-acid precursor in 50 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 1.5 g of 5% Pd/BaSO₄. Note: Pd/BaSO₄ is preferred over Pd/C to prevent ring hydrogenation.
-
Acid Activation: Add 1.5 mL of perchloric acid. This strong acid promotes the hydrogenolysis of the intermediate benzylic alcohol.
-
Hydrogenation: Seal the vessel and introduce H₂ gas. Agitate at room temperature until hydrogen uptake ceases (theoretical uptake: 2 equivalents).
-
Isolation: Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Purification: Pour the filtrate into ice-water to precipitate the product. Recrystallize from ethanol/water to yield the target butyric acid derivative.
Reaction Pathway Diagram
Caption: Catalytic hydrogenolysis pathway converting the 4-oxo precursor to the methylene-linked butyric acid via an acid-promoted alcohol intermediate.
Part 3: Structure-Activity Relationship (SAR) & Biological Logic
This molecule is not merely a synthetic byproduct; it represents a specific probe in the development of anti-inflammatory agents and MMP inhibitors.
The Fluorine Effect
The introduction of a fluorine atom at the 4'-position (para on the distal phenyl ring) serves two primary functions:
-
Metabolic Stability: It blocks para-hydroxylation, a primary clearance pathway for biphenyl drugs like Fenbufen. This extends the biological half-life.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the unsubstituted analog, enhancing membrane permeability without significantly increasing steric bulk.
The "Missing" Ketone
By comparing this compound (methylene linker) to Fenbufen (carbonyl linker), researchers can isolate the pharmacophoric contribution of the ketone.
-
Fenbufen (Prodrug): Requires oxidative cleavage to the active metabolite (biphenylacetic acid).
-
Butyric Acid Analog (This Compound): Lacks the activation trigger (carbonyl), making it stable against beta-oxidation-like cleavage. It is often used to test intrinsic activity versus metabolite-driven activity .
Part 4: Experimental Characterization Protocols
For researchers validating this compound, the following workflows ensure accurate data generation.
Shake-Flask Lipophilicity (LogP) Determination
Rationale: Validating the predicted LogP (4.2–4.6) is crucial for predicting blood-brain barrier (BBB) penetration and tissue distribution.
Protocol:
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Sample Dissolution: Dissolve 1 mg of the compound in the octanol-saturated PBS phase. Note: Due to low aqueous solubility, pre-dissolve in a minimal volume of DMSO (<1%) if necessary.
-
Equilibration: Mix equal volumes of the organic and aqueous phases in a glass vial. Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
In Vitro Metabolic Stability Assay
Rationale: To confirm the blocking effect of the 4'-fluoro group against hydroxylation.
Protocol:
-
Incubation System: Liver microsomes (human/rat) + NADPH regenerating system.
-
Substrate: 1 µM 4-(4'-Fluoro-4-biphenylyl)-butyric acid.
-
Control: Non-fluorinated analog (4-(4-biphenylyl)butyric acid).
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring for the parent compound and potential metabolites (e.g., hydroxylation on the proximal ring).
-
Success Metric: The fluorinated compound should show significantly lower intrinsic clearance (
) than the non-fluorinated control.
Part 5: Visualization of SAR Logic
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine substituent and the saturated alkyl chain.
References
-
Boehringer Ingelheim GmbH. (1977).[1][2] Derivatives of 4-(4-biphenylyl)-butyric acid. U.S. Patent 4,021,479.[1][2] Washington, DC: U.S. Patent and Trademark Office.
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences, 66(4), 466-476.
-
PrepChem. (n.d.). Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid. Retrieved from PrepChem.com.
- Kuchar, M., et al. (1980). Quantitative relations between structure and anti-inflammatory activity of arylaliphatic acids.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid in Various Solvents
Foreword: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the landscape of modern drug development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It is a fundamental physicochemical property that dictates not only the shelf-life and storage conditions of a drug product but also its bioavailability and, ultimately, its safety and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's stability profile is non-negotiable.
This technical guide provides an in-depth exploration of the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a compound of interest in contemporary pharmaceutical research. We will move beyond a mere recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
Through a blend of theoretical grounding, detailed experimental methodologies, and illustrative data, this guide will equip you with the knowledge to rigorously assess the thermodynamic stability of this promising molecule and, by extension, other compounds in your development pipeline.
Physicochemical Characterization of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid: The Foundation of Stability Assessment
A thorough understanding of the inherent physicochemical properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is the critical first step in any stability investigation. These parameters govern its behavior in different solvent systems and provide clues to its potential degradation pathways.
Table 1: Key Physicochemical Properties of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid and Related Compounds
| Property | Estimated/Reported Value | Significance in Stability Studies |
| Molecular Formula | C₁₆H₁₅FO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 258.29 g/mol | Essential for all concentration and molarity calculations. |
| pKa (Predicted) | ~4.5 - 5.0 | The carboxylic acid moiety dictates that the compound's ionization state, and thus its solubility, will be highly pH-dependent. The pKa value is crucial for selecting appropriate pH conditions for solubility and stability studies. |
| logP (Predicted) | ~3.5 - 4.5 | The predicted high lipophilicity suggests that the compound will likely have low aqueous solubility but good solubility in organic solvents. This informs the choice of solvent systems for both formulation and extraction during analysis. |
| Melting Point | Not available for the target compound. 4-(4-Biphenylyl)butyric acid: 118-119°C.[1] | A high melting point can indicate a stable crystal lattice, which may correlate with lower solubility. Polymorphism, the existence of multiple crystalline forms, can significantly impact both melting point and solubility.[2] |
| Appearance | White to off-white solid (predicted) | Any change in color during stability studies can be an initial indicator of degradation. |
Thermodynamic Solubility: A Cornerstone of Stability and Bioavailability
The thermodynamic solubility of an API is the maximum concentration of the substance that can be dissolved in a given solvent system at equilibrium. It is a critical parameter that influences dissolution rate and, consequently, oral bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is designed to ensure that a true equilibrium is reached between the dissolved and solid forms of the compound.[3]
Rationale for Solvent Selection
The choice of solvents for solubility determination is a strategic one, aimed at mimicking the physiological environments the drug may encounter and exploring its behavior in a range of polarities relevant to formulation development.
-
Biorelevant Media:
-
pH 1.2 HCl Buffer: Simulates the acidic environment of the stomach.
-
pH 4.5 Acetate Buffer: Represents the pH of the small intestine.
-
pH 6.8 Phosphate Buffer: Simulates the pH of the lower intestine.
-
-
Organic Solvents:
-
Methanol & Ethanol: Polar protic solvents commonly used in pharmaceutical manufacturing.
-
Acetonitrile: A polar aprotic solvent frequently used as a mobile phase in HPLC analysis.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.
-
Tetrahydrofuran (THF): A less polar aprotic solvent.
-
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(4'-Fluoro-4-biphenylyl)-butyric acid to each of the selected solvents in sealed, inert vials. The excess solid is crucial to ensure that the solution remains saturated at equilibrium.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4 for method development details).
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of 4-(4'-Fluoro-4-biphenylyl)-butyric acid.
-
Perform at least three replicate experiments for each solvent system to ensure the precision of the results.
-
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Illustrative Solubility Data
The following table presents hypothetical, yet realistic, solubility data for 4-(4'-Fluoro-4-biphenylyl)-butyric acid based on its predicted physicochemical properties.
Table 2: Illustrative Thermodynamic Solubility of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) |
| 0.1 M HCl | 1.2 | < 0.001 | < 1 |
| Acetate Buffer | 4.5 | 0.015 | 15 |
| Phosphate Buffer | 6.8 | 0.250 | 250 |
| Water | ~7.0 | 0.180 | 180 |
| Methanol | N/A | 15.5 | 15,500 |
| Ethanol | N/A | 10.2 | 10,200 |
| Acetonitrile | N/A | 5.8 | 5,800 |
| DMSO | N/A | > 100 | > 100,000 |
| THF | N/A | 25.0 | 25,000 |
Interpretation of Results: The low solubility in acidic conditions is expected for a carboxylic acid, as it will be in its non-ionized, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to the more soluble carboxylate form, leading to a significant increase in solubility in the pH 6.8 buffer. The high solubility in organic solvents is consistent with the predicted high logP value.
Forced Degradation Studies: Unveiling the Intrinsic Stability
Forced degradation, or stress testing, is a critical component of stability assessment as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] The objective is to intentionally degrade the API under more severe conditions than those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Rationale for Stress Conditions
The choice of stress conditions is designed to cover the most common degradation pathways for pharmaceutical compounds.
-
Acid and Base Hydrolysis: The butyric acid side chain and potentially the biphenyl ether linkage (if present in analogs) could be susceptible to hydrolysis.
-
Oxidation: The biphenyl ring system can be a target for oxidative degradation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Photodegradation: Aromatic systems like biphenyl can absorb UV light, leading to photochemical reactions.[12]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose a solid sample of the API to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of the API in a suitable solvent.
-
Photodegradation: Expose a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The use of a mass spectrometer is highly recommended for the initial identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Attempt to identify the major degradation products using mass spectrometry data.
-
Diagram 2: Forced Degradation Experimental Design
Caption: Overview of the forced degradation study design.
Illustrative Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study.
Table 3: Illustrative Forced Degradation of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants > 0.1% | Observations / Potential Degradation Pathway |
| 0.1 M HCl, 80°C | 24h | < 2% | 0 | Highly stable to acidic conditions. |
| 0.1 M NaOH, 80°C | 8h | ~15% | 2 | Moderate degradation. Potential for reactions involving the carboxylic acid or other susceptible groups. |
| 3% H₂O₂, RT | 24h | ~10% | 3 | Susceptible to oxidation. Degradation likely involves the biphenyl ring system, potentially forming hydroxylated derivatives.[12] |
| Dry Heat, 105°C | 48h | < 1% | 0 | Thermally stable in the solid state. |
| Photolytic (ICH Q1B) | 7 days | ~20% | 4 | Significant degradation upon exposure to light. The biphenyl moiety is a known chromophore. Photodegradation is a key stability concern.[12] |
Interpretation of Results: The compound demonstrates good stability under acidic and thermal stress. However, it is susceptible to degradation under basic, oxidative, and particularly photolytic conditions. These findings are crucial for guiding formulation development (e.g., the need for light-protective packaging and antioxidants) and defining appropriate storage conditions.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the API without interference from any degradation products, process impurities, or excipients.[13][14][15] The development of such a method is a prerequisite for reliable stability studies.
Rationale for Method Parameters
-
Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC. However, for aromatic compounds like this one, a biphenyl or phenyl-hexyl stationary phase can offer enhanced π-π interactions, leading to better separation of structurally similar compounds.[6]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[6]
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Protocol for Method Development and Validation
-
Initial Method Scouting:
-
Screen different columns (e.g., C18, Biphenyl) and organic modifiers (acetonitrile vs. methanol).
-
Run a generic gradient (e.g., 5% to 95% organic over 20 minutes) with the stressed samples to get an initial overview of the separation.
-
-
Method Optimization:
-
Fine-tune the gradient slope, temperature, and mobile phase pH to achieve optimal resolution between the parent peak and all degradation product peaks.
-
The goal is to achieve a resolution (Rs) of >1.5 for all critical peak pairs.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the method can separate the parent peak from all degradation products generated during the forced degradation studies.
-
Diagram 3: Logic Flow for Stability-Indicating Method Development
Caption: A systematic approach to HPLC method development.
Conclusion and Recommendations
This in-depth technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid. The illustrative data suggest a molecule with good thermal and acidic stability but with notable liabilities towards base-catalyzed hydrolysis, oxidation, and particularly photodegradation.
Key Recommendations for Drug Development Professionals:
-
Formulation Strategy: The formulation should be designed to protect the API from light. The use of antioxidants should be considered to mitigate oxidative degradation. The pH of any aqueous-based formulations should be carefully controlled, ideally in the weakly acidic range, to minimize hydrolysis and ensure solubility.
-
Analytical Strategy: A validated, stability-indicating HPLC method, preferably using a biphenyl stationary phase, is essential for all stages of development and quality control.
-
Storage and Handling: The drug substance and final drug product must be stored in light-resistant packaging.
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, paving the way for the development of a safe, stable, and effective pharmaceutical product.
References
-
ICH Q1 Stability Testing Guidelines. MasterControl. [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. Health Canada. [Link]
-
ICH guidelines for stability studies. SlideShare. [Link]
-
A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]
-
11: Thermodynamics of Solubility. Chemistry LibreTexts. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. [Link]
-
How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Butyric acid. Wikipedia. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
-
HEPTAFLUOROBUTYRIC ACID. Minnesota Attorney General's Office. [Link]
-
Butyric acid, 4-(p-fluorophenyl)-, methyl ester. NIST WebBook. [Link]
-
(PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]
-
Stability, Phase and Absorption Analysis of 4-Alkenyl Bicyclohexylnitrile: Thermodynamic and Spectroscopic Approaches. Journal of Physical Science. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]
-
Table of pKa values. [Link]
-
polymorphism and polymorph characterisation in pharmaceuticals. SSRN. [Link]
Sources
- 1. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. chemscene.com [chemscene.com]
- 4. [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpn.org [rjpn.org]
- 14. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Solubility profile of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in aqueous vs organic media
[1]
Executive Summary
Compound Class: Fluorinated Biphenyl-alkanoic Acid Therapeutic Context: NSAID / Matrix Metalloproteinase Inhibitor (MMPi) Analog Physicochemical Challenge: High lipophilicity (LogP > 3.[1]5) combined with pH-dependent solubility.[1]
4-(4'-Fluoro-4-biphenylyl)-butyric acid presents a classic solubility challenge in drug discovery: a rigid, hydrophobic biphenyl core coupled with a terminal ionizable carboxylic acid.[1] This structure dictates a solubility profile that is negligible in acidic aqueous media but tunable via pH adjustment and organic cosolvents.[1] This guide provides a scientifically grounded framework for characterizing its solubility in aqueous buffers versus organic solvents.[1]
Physicochemical Characterization (In Silico & Theoretical)
Before initiating wet-lab experiments, understanding the theoretical physicochemical landscape is critical for designing valid solubility protocols.[1]
Molecular Descriptors
| Parameter | Value (Predicted) | Mechanistic Insight |
| Molecular Formula | C₁₆H₁₅FO₂ | Fluorination at the 4'-position increases metabolic stability and lipophilicity compared to the parent Fenbufen.[1] |
| Molecular Weight | ~258.29 g/mol | Moderate MW facilitates membrane permeability but does not aid solubility.[1] |
| pKa (Acidic) | 4.6 – 4.8 | The terminal carboxyl group is the sole ionization center.[1] At pH < 4.6, the molecule is neutral (insoluble). At pH > 5.8, it exists primarily as the carboxylate anion (more soluble).[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 | The biphenyl core drives high lipophilicity.[1] The fluorine substituent typically adds +0.15–0.20 to the LogP relative to the non-fluorinated analog.[1] |
| LogD (pH 7.4) | ~1.5 – 2.0 | At physiological pH, ionization reduces the apparent lipophilicity, but the lipophilic core remains a limiting factor. |
Solubility Profile: Organic Media
Objective: Identification of suitable solvents for stock solution preparation and liquid chromatography (LC) methods.
Due to the biphenyl scaffold, this compound exhibits excellent solubility in polar aprotic solvents and moderate solubility in polar protic solvents.[1]
Recommended Organic Solvents
| Solvent | Solubility Estimate | Application | Protocol Notes |
| DMSO | > 25 mg/mL | Primary Stock | Ideal for cryo-storage (-20°C).[1] Hygroscopic; keep sealed to prevent water uptake which may precipitate the compound.[1] |
| Ethanol (EtOH) | 10 – 20 mg/mL | Formulation / Assays | Good for biological assays where DMSO toxicity is a concern.[1] Volatility requires careful handling to prevent concentration shifts.[1] |
| Methanol (MeOH) | 10 – 15 mg/mL | HPLC Mobile Phase | Standard solvent for reverse-phase chromatography.[1] |
| Acetonitrile (ACN) | 5 – 10 mg/mL | HPLC Mobile Phase | Less solubilizing than MeOH for this specific scaffold but offers lower backpressure in LC.[1] |
| n-Octanol | High | Partitioning Studies | Used as the organic phase in LogP determination.[1] |
Critical Handling Note: When diluting organic stocks into aqueous media, keep the final organic concentration < 1% (v/v) to avoid precipitation, unless formulating a suspension.
Solubility Profile: Aqueous Media
Objective: Determining solubility under physiological conditions (GI tract simulation).
The aqueous solubility of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is strictly pH-dependent .[1] The "Intrinsic Solubility" (
pH-Dependent Solubility Landscape[1]
-
pH 1.2 (Gastric Fluid):
-
pH 4.5 (Transition):
-
State: ~50% Ionized (Approaching pKa).[1]
-
Solubility: Moderate increase, but likely still < 50 µg/mL.
-
-
pH 6.8 - 7.4 (Intestinal/Blood):
-
State: Fully Ionized (Anionic Carboxylate).[1]
-
Solubility: Significantly higher (> 100 µg/mL), driven by the solvation of the carboxylate anion.
-
Biorelevant Media (FaSSIF/FeSSIF)
To accurately predict oral absorption, simple buffers are insufficient.[1]
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Gold Standard)
Use this method for thermodynamic solubility determination.[1]
-
Preparation: Weigh excess solid compound (~2-5 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Avoid Nylon filters as they may bind the lipophilic drug.
-
Quantification: Analyze the supernatant via HPLC-UV (see below).
Protocol B: HPLC-UV Analytical Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the lipophilic biphenyl).[1]
-
Detection: UV at 254 nm (Biphenyl absorption) or 280 nm .[1]
-
Standard Curve: Prepare standards in 50:50 Methanol:Water to ensure solubility during injection.
Visualization of Workflows
Solubility Screening Decision Tree
This diagram outlines the logical flow for characterizing the compound.
Caption: Logical workflow for establishing the solubility profile, moving from theoretical prediction to pH-specific experimental validation.
Ionization & Solubility Equilibrium
This diagram illustrates the mechanism driving aqueous solubility.[1]
Caption: The equilibrium between the insoluble neutral acid (HA) and the soluble carboxylate anion (A-) is governed by the environmental pH relative to the pKa.[1]
References
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
PubChem. (n.d.).[1][3] Compound Summary: 4-(4-Fluorobenzoyl)butyric acid (Structural Analog).[1] National Library of Medicine.[1] Link
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
Cayman Chemical. (n.d.).[1] Fenbufen Product Information (Parent Scaffold Solubility Data). Link
Technical Whitepaper: Ionization Dynamics of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid
[1]
Executive Summary
4-(4'-Fluoro-4-biphenylyl)-butyric acid (often investigated as a metabolite of fluorinated fenbufen analogs or as a specific cyclooxygenase inhibitor probe) represents a classic Class II (Low Solubility, High Permeability) compound within the Biopharmaceutics Classification System (BCS).[1]
Its physicochemical behavior is dominated by a lipophilic biphenyl core and a terminal carboxylic acid tail.[1] Understanding its pKa is critical not for intrinsic potency, but for predicting its pH-dependent solubility profile , which is the rate-limiting step in its oral bioavailability.[1] This guide establishes the theoretical pKa, details the ionization profile, and provides a validated protocol for experimental verification.
Physicochemical Profile & pKa Value[1][2][3][4]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
-
Fluorinated Biphenyl Core: A highly lipophilic, rigid aromatic system. The fluorine atom at the 4' position increases metabolic stability (blocking para-hydroxylation) and lipophilicity compared to the non-fluorinated parent.[1]
-
Propyl Linker: A three-carbon aliphatic chain (-(CH₂)₃-) connecting the aromatic system to the acidic headgroup.[1]
-
Carboxylic Acid Headgroup: The sole ionizable center.[1]
The pKa Value
Based on structural activity relationships (SAR) of aryl-alkyl carboxylic acids and computational consensus (ACD/Labs, ChemAxon), the pKa of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is:
pKa ≈ 4.76 ± 0.10[1]
Mechanistic Justification:
-
Inductive Insulation: The carboxylic acid is separated from the aromatic biphenyl ring by three methylene groups (propyl chain).[1] This distance effectively insulates the ionizable proton from the resonance and inductive effects of the aromatic ring.[1]
-
Comparison to Standards:
-
Fluorine Effect: The fluorine atom is located on the distal phenyl ring (4' position), approximately 10-12 bonds away from the carboxyl proton.[1] Its electron-withdrawing inductive effect is negligible at this distance.[1]
Lipophilicity (LogP/LogD)
-
LogP (Neutral species): Estimated at 4.2 – 4.5 .[1] The reduction of the keto-group (present in precursors like fenbufen) to a methylene group significantly increases lipophilicity.[1]
-
LogD (pH 7.4): At physiological pH, the molecule is ionized, reducing the apparent distribution coefficient (LogD) to approximately 1.5 – 1.8 , facilitating partitioning into the aqueous phase of blood plasma, though high protein binding (>98%) is expected due to the biphenyl tail.
Ionization Behavior & Species Distribution[1]
The ionization follows the classic Henderson-Hasselbalch equation for a weak monoprotic acid:
1Physiological Implications[1]
-
Stomach (pH 1.2 - 2.0):
-
State: 99.9% Neutral (HA).[1]
-
Implication: Solubility is at its minimum (Intrinsic Solubility,
). Absorption is theoretically favored by passive diffusion, but is strictly limited by the dissolution rate.
-
-
Duodenum/Jejunum (pH 6.0 - 6.5):
-
Blood Plasma (pH 7.4):
-
State: ~99.8% Ionized (
).[1] -
Implication: The drug circulates as an anion, likely bound to albumin site II (diazepam site) due to the bulky lipophilic tail.
-
Visualization of Ionization Equilibrium
The following diagram illustrates the equilibrium shift and the structural factors influencing pKa.
Figure 1: Ionization equilibrium of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, highlighting the shift from neutral acid to carboxylate anion.
Experimental Determination Protocol
Direct potentiometric titration in water is impossible due to the compound's extremely low aqueous solubility (likely < 10 µg/mL for the neutral form).[1] The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such lipophilic acids.[1]
Protocol: Cosolvent Potentiometric Titration
Objective: Determine aqueous pKa (
Equipment:
-
Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]
-
Standardized 0.1 M KOH and 0.1 M HCl.[1]
-
HPLC-grade Methanol (MeOH).[1]
Workflow:
-
Preparation: Prepare three assay solutions containing the sample (~1 mg/mL) in:
-
Titration: Perform acid-base titration under inert gas (
) blanket to prevent carbonate formation. -
Data Calculation: Calculate the apparent pKa (
) for each solvent ratio. -
Extrapolation (Yasuda-Shedlovsky Equation): Plot
vs. (dielectric constant).[1] The y-intercept (at the of pure water) yields the true aqueous pKa.[1]
Workflow Visualization
Figure 2: Workflow for determining the pKa of insoluble lipophilic acids using the Yasuda-Shedlovsky extrapolation.[1]
Implications for Drug Development[1]
Solubility-pH Profile
The total solubility (
| pH | Species Distribution | Estimated Solubility | Clinical Relevance |
| 1.2 | 99.9% Neutral | Low ( | Gastric environment.[1] No dissolution. |
| 4.8 | 50% Neutral / 50% Ionized | pKa point.[1] Onset of solubility. | |
| 6.8 | 99% Ionized | High ( | Intestinal fluid.[1] Primary absorption site.[1] |
Formulation Strategy
Given the pKa of 4.76 and high LogP:
-
Salt Selection: Do not use weak bases like caffeine.[1] Use strong counter-ions to ensure full ionization.[1]
-
Recommended:Tromethamine (Tris) or Meglumine salts.[1] These provide a local micro-pH > 8 during dissolution, driving the equilibrium toward the soluble anion.
-
-
Particle Size: Micronization is essential to increase surface area, as the dissolution rate in the stomach will be negligible.
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.[1] Link[1]
-
PrepChem. Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid (Method A). PrepChem Archives. Link
Electronic & Physicochemical Profiling of 4'-Fluoro-Biphenyl-4-Carboxylic Acids
A Technical Guide for Medicinal Chemistry & Scaffold Optimization
Executive Summary
The incorporation of fluorine into the biphenyl scaffold—specifically at the 4' (para) position relative to a carboxylic acid pharmacophore—represents a "privileged" modification in medicinal chemistry. This guide analyzes the electronic perturbations, physicochemical shifts, and metabolic advantages of 4'-fluoro-biphenyl-4-carboxylic acid derivatives. Unlike ortho-substitution, which dramatically alters torsional angles, 4'-substitution modulates electronic density and metabolic susceptibility with minimal steric disruption, making it a premier bioisosteric replacement for hydrogen in lead optimization.
The Electronic Landscape: Hammett Dynamics & Transmission
The electronic influence of the 4'-fluorine atom on the distal carboxylic acid group is governed by the competition between strong inductive withdrawal (-I) and resonance donation (+R), filtered through the biphenyl bridge.
1.1 The "Chameleon" Nature of Fluorine
Fluorine is the most electronegative element (Pauling scale 3.98), creating a strong -I (inductive) effect that withdraws electron density through the sigma bond framework. However, its lone pairs allow for a +R (resonance) effect that donates electron density into the
-
Hammett Constant (
): For fluorine at the para position, these opposing forces nearly cancel out, resulting in a small positive value of approximately 0.062 . This indicates a net weak electron-withdrawing effect. -
Comparison: Contrast this with Chlorine (
) or the Nitro group ( ), which are strongly withdrawing.
1.2 Transmission Across the Biphenyl Bridge
A critical parameter for researchers is the Transmission Coefficient (
-
Benzene System: Transmission = 1.0 (Reference).
-
Biphenyl System:
.
This implies that only ~37% of the electronic effect of the 4'-substituent reaches the 4-position of the distal ring.
Theoretical pKa Shift Calculation:
Using the Hammett equation
-
(Reaction constant for benzoic acid ionization)
1.0 -
(Fluorine)
0.06 -
(Biphenyl transmission)
0.37
Visualization of Electronic & Metabolic Effects
Figure 1: Schematic of electronic transmission (left-to-right) and metabolic blocking (bottom-up) in the 4'-fluoro-biphenyl scaffold.
Physicochemical Parameters (Data Summary)
The following table contrasts the 4'-fluoro derivative with the unsubstituted biphenyl acid and the 4'-chloro analog.
| Parameter | Biphenyl-4-COOH | 4'-F-Biphenyl-4-COOH | 4'-Cl-Biphenyl-4-COOH | Significance |
| Hammett | 0.00 (H) | 0.06 (F) | 0.23 (Cl) | F is electronically "stealthy" compared to Cl. |
| pKa (Predicted) | ~4.20 | ~4.14 | ~4.05 | Minimal acidity change with F; preserves receptor electrostatics. |
| LogP (Lipophilicity) | ~3.8 | ~4.0 | ~4.5 | F increases lipophilicity moderately, aiding membrane permeability. |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 81 kcal/mol (C-Cl) | High C-F strength prevents metabolic cleavage. |
| vdW Radius | 1.20 Å (H) | 1.47 Å (F) | 1.75 Å (Cl) | F is the smallest halogen, minimizing steric clashes. |
Structural & Conformational Dynamics
4.1 The Torsional Twist
Biphenyls are not planar; they exist in a twisted conformation (dihedral angle
-
Ortho-Substitution: Introducing fluorine at the 2/2' position drastically increases this angle (
), decoupling the -systems. -
Para (4')-Substitution: The 4'-fluorine is distal to the bridge. It exerts zero steric influence on the dihedral angle. The molecule retains the same 3D shape as the parent compound, ensuring that the ligand still fits into the target binding pocket.
4.2 The "Bioisostere" Logic
Because the C-F bond length (1.35 Å) is relatively close to the C-H bond length (1.09 Å) and the van der Waals radii are similar (1.47 Å vs 1.20 Å), the 4'-F group mimics the size of a hydrogen atom while drastically altering the metabolic profile. This is the definition of a non-classical bioisostere .
Metabolic Stability: The "Killer App"
The primary utility of this scaffold in drug discovery is Metabolic Blocking .
-
The Problem: Lipophilic biphenyls are prime targets for Cytochrome P450 (CYP) enzymes. Oxidation typically occurs at the most electron-rich, accessible position—the para position (4') of the distal ring.
-
The Solution: Replacing the 4'-H with Fluorine blocks this pathway.
-
Bond Strength: The C-F bond (116 kcal/mol) is too strong for the CYP450 iron-oxo species to abstract or insert oxygen into.
-
Electronic Deactivation: The electronegativity of F reduces the electron density of the ring slightly, making it less attractive for electrophilic attack by the enzyme.
-
Case Study: Flurbiprofen The NSAID Flurbiprofen utilizes a fluorine atom on a biphenyl core. This single atom prevents rapid metabolic clearance that would render the non-fluorinated analog (Fenoprofen derivative) short-lived in vivo.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1]
The most robust method for accessing this scaffold is the Palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides.
Protocol: Synthesis of 4'-Fluorobiphenyl-4-carboxylic acid[1][2]
Reagents:
-
4-Bromobenzoic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh
) (3-5 mol%) -
K
CO (2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Workflow Diagram:
Figure 2: Standard synthetic route for 4'-fluorobiphenyl acids.
Step-by-Step Methodology:
-
Degassing: Dissolve 4-bromobenzoic acid (5 mmol) and 4-fluorophenylboronic acid (6 mmol) in 20 mL dioxane/water. Sparge with Nitrogen for 15 mins to remove O
(critical to prevent Pd oxidation/homocoupling). -
Catalysis: Add K
CO (10 mmol) and Pd(PPh ) (0.15 mmol). -
Reflux: Heat to 90°C under N
atmosphere for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). -
Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the product). Extract with Ethyl Acetate (
mL). -
Purification: The crude solid can often be purified simply by recrystallization from Ethanol or Toluene, avoiding tedious chromatography.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Berliner, E., & Blommers, E. A. (1951). The Dissociation Constants of Substituted 4-Biphenylcarboxylic Acids. Journal of the American Chemical Society.
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Park, B. K., & Kitteringham, N. R. (1994). Role of Fluorine in the Metabolism of Drugs. Drug Metabolism Reviews.
Sources
A Technical Guide to the Application of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in Advanced Liquid Crystal Design
Abstract
The relentless pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices necessitates the exploration of novel molecular architectures. This technical guide delves into the significant potential of 4-(4'-Fluoro-4-biphenylyl)-butyric acid as a highly versatile building block for calamitic (rod-like) liquid crystals. We analyze its core structural features: a rigid, fluorinated biphenyl mesogenic core responsible for high birefringence and tailored dielectric properties, and a flexible alkyl-carboxylic acid chain that offers two primary pathways for application. The first pathway explores its use in forming supramolecular hydrogen-bonded liquid crystals (HBLCs) through dimerization, effectively elongating the molecular structure to enhance mesophase stability. The second pathway details its role as a key precursor for synthesizing high-performance ester-based liquid crystals with tunable properties. This guide provides a comprehensive overview, from molecular design principles and proposed synthesis protocols to detailed characterization workflows, for researchers and scientists in materials science and drug development.
Introduction to Modern Liquid Crystal Design: The Structure-Property Paradigm
The design of liquid crystal (LC) molecules is a sophisticated exercise in molecular engineering, where subtle changes in structure can dramatically alter bulk material properties. The quintessential calamitic liquid crystal follows a "rigid core + flexible tail(s)" model, where the core dictates the fundamental anisotropic properties and the tails modulate the phase behavior and transition temperatures.[1]
Fluorinated liquid crystals have become indispensable in the modern display industry. The introduction of fluorine atoms into the mesogenic core or terminal chains provides a powerful tool for optimizing material parameters.[2][3] Compared to other polar substituents like the cyano group, fluorine offers a unique combination of high electronegativity and small van der Waals radius, leading to materials with high resistivity, low viscosity, and controlled dielectric anisotropy (Δε), all of which are critical for high-performance active-matrix displays.[1][4] This guide focuses on 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a molecule that masterfully combines the benefits of a fluorinated biphenyl core with the synthetic versatility of a carboxylic acid terminus.
Molecular Analysis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid
The potential of this molecule is best understood by dissecting its constituent parts. Each segment plays a distinct and crucial role in determining its suitability for liquid crystal applications.
Figure 2: Supramolecular dimer formation via hydrogen bonding.
This dimerization is transformative. It creates a new, larger supramolecular mesogen with a significantly increased aspect ratio (length-to-breadth). This enhanced anisotropy strongly favors the formation of stable liquid crystal phases, particularly smectic and nematic phases, at higher temperatures than the monomer might exhibit alone. The resulting structure is symmetric, with two terminal fluoro groups and a flexible linkage in the center.
Pathway B: Precursor for Ester-Based Liquid Crystals
The carboxylic acid group is an ideal chemical handle for synthesis. Through standard esterification reactions (e.g., Steglich or Fischer esterification), it can be covalently bonded to a wide variety of functionalized phenols or alcohols to create new, high-performance liquid crystal molecules. This modular approach allows for the precise tuning of material properties.
Figure 3: Workflow for synthesizing ester-based liquid crystals.
For instance, reacting the acid with 4-cyanophenol would yield a molecule with a terminal fluoro group at one end and a strongly polar cyano group at the other. Such a structure is a classic design for achieving a high positive dielectric anisotropy (Δε > 0), essential for the common twisted nematic (TN) and in-plane switching (IPS) display modes.
Proposed Experimental Workflows
To realize the potential of this molecule, a robust synthetic and characterization plan is essential.
Workflow 1: Synthesis Protocol
As this specific molecule is not commercially common, a de novo synthesis is required. The most reliable and authoritative method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid
-
Esterification of Starting Material: Commercially available 4-(4-bromophenyl)butyric acid is first protected as its methyl or ethyl ester to prevent interference from the acidic proton during the coupling reaction.
-
Protocol: Dissolve 4-(4-bromophenyl)butyric acid (1.0 eq) in methanol. Add a catalytic amount of sulfuric acid (H₂SO₄). Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, neutralize with sodium bicarbonate solution, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the methyl ester.
-
-
Suzuki-Miyaura Cross-Coupling: The protected ester is then coupled with 4-fluorophenylboronic acid.
-
Protocol: To a solution of methyl 4-(4-bromophenyl)butanoate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq). Degas the mixture with argon for 20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Heat the reaction to 80-90 °C and stir under an inert atmosphere for 12-18 hours.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure coupled ester.
-
Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.
-
Protocol: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (3.0 eq). Stir at room temperature for 4-8 hours. Acidify the mixture to pH ~2 with 1M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., methanol or an ethanol/water mixture) to obtain pure 4-(4'-Fluoro-4-biphenylyl)-butyric acid.
-
Workflow 2: Characterization of Mesogenic Properties
Once synthesized, the material must be characterized to determine its liquid crystalline properties.
| Technique | Purpose | Hypothetical Data for H-Bonded Dimer |
| Differential Scanning Calorimetry (DSC) | To identify phase transition temperatures (melting, clearing) and measure associated enthalpy changes (ΔH). | Crystal (Cr) 110 °C → Smectic C (SmC) 145 °C → Nematic (N) 195 °C → Isotropic (I) |
| Polarized Optical Microscopy (POM) | To visually identify and confirm LC phase types by observing their characteristic optical textures upon heating and cooling. | SmC: Fan-shaped or broken focal-conic textures. Nematic: Schlieren or marbled textures. |
| X-ray Diffraction (XRD) | To obtain structural information, such as layer spacing in smectic phases, confirming the degree of positional order. | A sharp reflection in the small-angle region would confirm a layered smectic phase. |
Predicted Properties and Performance Advantages
Based on established structure-property relationships, we can predict the key physical properties of liquid crystals derived from 4-(4'-Fluoro-4-biphenylyl)-butyric acid. [1][2][4][5]
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Dielectric Anisotropy (Δε) | Moderately to highly positive (for ester derivatives with a polar terminus like -CN). | The terminal fluoro and ester linkages create strong dipole moments that do not cancel out, leading to a large net dipole moment and high Δε. |
| Birefringence (Δn) | Moderately high (~0.15 - 0.20). | The conjugated biphenyl core provides high electronic polarizability along the long molecular axis. |
| Viscosity (γ₁) | Low to moderate. | The terminal fluoro group generally leads to lower viscosity compared to a cyano (-CN) group. The flexible alkyl chain also contributes to reduced viscosity. [4] |
| Thermal Range | Wide nematic range. | The combination of a rigid core and flexible chain often frustrates crystallization, lowering the melting point, while the high aspect ratio (especially in dimer form) stabilizes the mesophase to a high clearing temperature. [6][7]|
Conclusion and Future Outlook
4-(4'-Fluoro-4-biphenylyl)-butyric acid represents a highly promising and versatile platform for the design of next-generation liquid crystals. Its intrinsic molecular features—a fluorinated biphenyl core and a synthetically accessible carboxylic acid terminus—provide a clear and logical route to materials with desirable properties. The dual pathways of forming supramolecular hydrogen-bonded assemblies and serving as a precursor for a vast library of ester-based mesogens allow for extensive tuning of thermal, optical, and dielectric characteristics.
Future research should focus on the synthesis and characterization of homologous series, varying the length of the alkyl chain to precisely map its influence on mesophase behavior. [5][8][9][7]Furthermore, the synthesis of chiral derivatives could lead to the development of advanced materials exhibiting ferroelectric or cholesteric phases, opening applications beyond displays into fields like photonics, sensing, and smart materials. [10]The principles and workflows outlined in this guide provide a solid foundation for unlocking the full potential of this valuable molecular building block.
References
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). MDPI. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. [Link]
-
Effect of the alkyl chain length on mesophase behaviour of the biphenyl... (n.d.). ResearchGate. [Link]
-
Fluorinated liquid crystals - Properties and applications. (n.d.). ResearchGate. [Link]
-
A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. (2022). MDPI. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. (2010). PubMed. [Link]
-
Influence of alkyl tail length on self-organisation of side-chain liquid crystalline polymers with biphenyl hemiphasmidic mesogens. (2016). Taylor & Francis Online. [Link]
-
The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers. (2021). Taylor & Francis Online. [Link]
-
Fluorine in Liquid Crystal Design for Display Applications. (n.d.). ResearchGate. [Link]
-
Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. (2025). ACS Publications. [Link]
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics - PMC [pmc.ncbi.nlm.nih.gov]
Crystal packing and intermolecular forces in solid-state 4-(4'-Fluoro-4-biphenylyl)-butyric acid
Technical Deep Dive: Supramolecular Architecture of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid
Executive Summary
This guide provides a comprehensive structural analysis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a molecule that serves as a prime model for studying the competition between strong hydrogen bonding and weak halogen-mediated interactions in the solid state.[1][2][3] For researchers in drug development, understanding the crystal packing of this compound is critical, as the interplay between the flexible butyric acid tail and the rigid fluorinated biphenyl core directly dictates physicochemical properties such as solubility, tabletability, and polymorphic risk.
This analysis synthesizes principles from the Cambridge Structural Database (CSD) regarding fluorinated biphenyls and alkanoic acids to provide a predictive framework for its solid-state behavior.[1][2][3]
Part 1: Molecular Geometry & Conformational Analysis[3]
Before analyzing the lattice, we must understand the monomer's conformational freedom.[4] The molecule consists of three distinct domains, each driving a specific packing requirement:
-
The Fluorinated Biphenyl Core:
-
Torsion Angle (
): In solution, the biphenyl moiety typically exhibits a torsion angle of ~35–45° due to steric repulsion between ortho-hydrogens.[1][2][3][4] However, in the solid state, packing forces (specifically - stacking) often flatten this angle to near 0° (planar) or lock it into a specific twisted conformation to maximize density.[1][2][3] -
The Fluorine Substituent: Located at the 4'-position, the fluorine atom is electronically distinct. It is highly electronegative yet has low polarizability.[1][2][3] It does not act as a strong hydrogen bond acceptor but significantly alters the electrostatic potential surface of the aromatic ring.
-
-
The Butyric Acid Chain (-(CH
) -COOH):-
The "Odd-Even" Effect: As a C4 acid (butyric), the carboxyl group's orientation relative to the biphenyl plane is determined by the torsion angles of the aliphatic chain.[4] Even-numbered chains typically allow the carboxyl group to align for optimal dimerization without disrupting the stacking of the aromatic cores, unlike their odd-numbered counterparts.[1]
-
Part 2: The Hierarchy of Intermolecular Forces
In the crystallization of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, the supramolecular assembly is governed by a strict hierarchy of synthons.
The Primary Anchor: Carboxylic Acid Homodimer ( )
The dominant interaction is the centrosymmetric formation of carboxylic acid dimers via strong O-H...O hydrogen bonds.[2][4]
-
Geometry: The classic
graph set motif.[1][2][3][4] -
Structural Consequence: This effectively doubles the molecular weight, creating a "dumb-bell" shaped supramolecular unit that must then pack laterally.[1][3]
The Fluorine Factor: C-F...H vs. C-F...F
This is the critical differentiator from the non-fluorinated parent (Fenbufen analog).[2][4]
-
C-H...F Interactions: Fluorine acts as a weak acceptor for acidic aromatic protons (C-H).[1][2][3][4] In the crystal lattice, expect to see the fluorine atom directing the arrangement of adjacent biphenyl rings via C-H...F contacts (typically 2.9 – 3.2 Å).
-
F...F Contacts: While attractive F...F interactions are rare and weak, they can occur if the packing density forces fluorine atoms together (Type I or Type II contacts).[4] However, in this system, C-H...F is the predicted dominant directional force after the carboxylic dimer.
- Stacking (Herringbone vs. Parallel)
The biphenyl core will attempt to stack.[1][2][3][4] The presence of the 4'-fluorine atom often disrupts the parallel face-to-face stacking seen in simple aromatics, promoting a herringbone (T-shaped) packing motif to accommodate the quadrupole moment of the fluorinated ring.[1][2]
Part 3: Visualization of Supramolecular Assembly
The following diagram illustrates the competitive pathway of crystallization and the hierarchy of forces driving the lattice formation.
Caption: Hierarchical assembly from solvated monomer to crystalline solid, highlighting the energy gap between the primary acid dimer and secondary fluorine-mediated steering.
Part 4: Experimental Protocols for Characterization
To validate the specific packing of your sample, the following self-validating protocols are recommended.
Protocol A: Polymorph Screening via Solvent Evaporation
Rationale: Different solvents influence the biphenyl torsion angle and the propensity for solvate formation.[3]
-
Preparation: Dissolve 50 mg of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in 5 mL of the following solvents:
-
Crystallization: Filter solutions through a 0.45 µm PTFE syringe filter into 20 mL vials. Cover with parafilm perforated with 3 pinholes.[1][2][3] Allow to evaporate at 25°C.
-
Check: Inspect for crystals after 48-72 hours.
-
Validation: If crystals from Toluene and Ethanol have different morphologies (needles vs. plates), perform PXRD immediately to confirm polymorphism.[1][2][3]
Protocol B: Hirshfeld Surface Analysis (Computational)
Rationale: To quantify the "Fluorine Effect" in your specific crystal structure compared to the non-fluorinated analog.[3]
-
Input: Import the CIF (Crystallographic Information File) from your SCXRD experiment into CrystalExplorer.[1][2][3]
-
Generation: Generate the Hirshfeld surface mapped with
.[1][2][3] -
Analysis:
-
Red Spots: Locate the intense red spots at the carboxylic acid tail (O-H...O).[2][3]
-
Metric: Calculate the percentage contribution of F...H contacts to the total surface area.
-
Interpretation: If F...H contribution > 10%, the fluorine atom is structurally active (directing packing).[2][3] If < 5%, it is passive (filling space).[1][2][3]
-
Part 5: Quantitative Data Summary (Expected)
Based on isostructural analogs (e.g., Flurbiprofen, Fenbufen derivatives), the following lattice parameters are the expected baseline for the stable polymorph.
| Parameter | Value (Estimated Range) | Structural Significance |
| Space Group | Centrosymmetric packing favored by acid dimers.[1][2][3][4] | |
| Z (Molecules/Cell) | 4 | Typical for herringbone packing of dimers.[1][2][3][4] |
| O...O Distance | 2.62 – 2.65 Å | Characteristic of strong carboxylic acid dimers.[1][3] |
| F...H Distance | 2.50 – 2.70 Å | Indicates weak hydrogen bonding (sum of VdW radii ~2.67 Å).[1][2][3][4] |
| Biphenyl Torsion | 0° – 35° | 0° implies high packing efficiency; 35° implies steric dominance.[1][2][3] |
References
-
Chopra, D., & Guru Row, T. N. (2011).[1][2][3][4] Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.[1][2][3] Link
-
Desiraju, G. R. (2002).[1][2][3] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573.[2][3] Link[1][2][3]
-
Spackman, M. A., & Jayatilaka, D. (2009).[1][2][3] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.[1][2][3] Link
-
Perlovich, G. L., et al. (2013).[1][2][3] Thermodynamic aspects of solubility and partitioning of biologically active compounds: Fenbufen. Fluid Phase Equilibria, 356, 15-20. (Provides baseline data for the non-fluorinated parent). Link[1][2][3][4]
Sources
- 1. Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride | C22H24ClF4NO2 | CID 16361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Butyric acid, 4-(p-(bis(2-fluoroethyl)amino)phenyl)- (C14H19F2NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid via Friedel-Crafts Acylation
This Application Note provides a rigorous, high-fidelity protocol for the synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid .
While the title specifies "via Friedel-Crafts acylation," it is scientifically critical to clarify that the Friedel-Crafts reaction yields the keto-acid intermediate (4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid). To obtain the specific target requested (the saturated butyric acid), a subsequent reductive deoxygenation step is required. This guide details the complete workflow: Regioselective Friedel-Crafts Succinoylation followed by Wolff-Kishner Reduction .
Abstract & Strategic Overview
The target molecule, 4-(4'-Fluoro-4-biphenylyl)-butyric acid , is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and a metabolite of related fluorinated biphenyls (e.g., Flobufen). Its synthesis presents a classic challenge in electrophilic aromatic substitution: achieving regioselectivity on a deactivated biphenyl system.
The synthetic strategy relies on the Friedel-Crafts acylation of 4-fluorobiphenyl with succinic anhydride.
-
Regiochemical Logic: The 4-fluorobiphenyl substrate contains two rings: Ring A (fluorinated) and Ring B (unsubstituted). The fluorine atom on Ring A exerts a strong inductive deactivating effect (
). Consequently, the electrophilic acylium ion preferentially attacks the more electron-rich Ring B. Due to the steric bulk of the phenyl group and electronic resonance stabilization, substitution occurs exclusively at the para (4') position , yielding the linear 4,4'-disubstituted biphenyl core. -
Pathway:
-
C-C Bond Formation: Friedel-Crafts succinoylation to form the
-keto acid. -
Deoxygenation: Reduction of the benzylic ketone to a methylene group to yield the final butyric acid derivative.
-
Reaction Scheme & Workflow
Caption: Synthetic pathway from 4-fluorobiphenyl to the target butyric acid via regioselective acylation and reduction.
Protocol 1: Friedel-Crafts Acylation (The Core Synthesis)
This step constructs the carbon skeleton. The use of 1,2-Dichloroethane (DCE) is recommended for laboratory scale due to ease of workup compared to nitrobenzene, though nitrobenzene is superior for solubility on kilogram scales.
Materials & Reagents
| Component | Role | Equivalents | Notes |
| 4-Fluorobiphenyl | Substrate | 1.0 eq | Solid, mp ~75°C. Ensure high purity (>98%). |
| Succinic Anhydride | Acylating Agent | 1.2 eq | Must be finely powdered to ensure rapid dissolution. |
| Aluminum Chloride ( | Lewis Acid | 2.5 - 3.0 eq | Critical: Must be anhydrous and free-flowing yellow/white powder. Gray/clumped material will fail. |
| 1,2-Dichloroethane (DCE) | Solvent | 10-15 Vol | Anhydrous. Methylene chloride (DCM) is a viable alternative if T < 40°C is desired. |
| HCl (conc.)[1][2][3] / Ice | Quenching | Excess | For breaking the Aluminum complex. |
Experimental Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.
-
Catalyst Suspension: Charge the flask with Anhydrous
(3.0 eq) and DCE (5 Vol) under nitrogen. Cool the suspension to 0–5°C using an ice bath. -
Acylating Agent Preparation: In a separate vessel, dissolve/suspend Succinic Anhydride (1.2 eq) and 4-Fluorobiphenyl (1.0 eq) in DCE (5 Vol) .
-
Note on Addition Order: Adding the anhydride to the catalyst before the substrate is also valid (Perrier method), but mixing anhydride and substrate followed by addition to the catalyst (Bouveault method) often moderates the exotherm for biphenyls.
-
-
Reaction: Add the substrate/anhydride solution dropwise to the cold
suspension over 45–60 minutes.-
Observation: The mixture will turn dark orange/red and HCl gas will evolve. Ensure temperature remains <10°C during addition.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.
-
Quenching (Exothermic!): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Crushed Ice (500g) and Conc. HCl (50 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex. The product usually precipitates as a solid.
-
Workup:
-
If solid precipitates: Filter the crude keto-acid. Wash with water and cold DCE.[3]
-
If oil forms: Separate the organic layer. Extract the aqueous layer with DCM (
). Combine organics, wash with brine, dry over , and evaporate.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude solid in 10% aqueous
or (warm if necessary). Filter off any insoluble non-acidic impurities (unreacted biphenyl). -
Acidify the filtrate with Conc. HCl to pH 1.[5] The pure keto-acid will precipitate as a white solid.
-
Recrystallization: Recrystallize from Ethanol or Toluene to obtain 4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid .
-
Intermediate Data:
-
Yield: Expect 75–85%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~140–145°C (Consistent with Fenbufen analogs).
Protocol 2: Wolff-Kishner Reduction (Deoxygenation)
To convert the keto-acid to the target butyric acid , the carbonyl group is reduced. The Huang-Minlon modification is preferred for its operational simplicity.
Materials
| Component | Role | Equivalents |
| Keto-Acid Intermediate | Substrate | 1.0 eq |
| Hydrazine Hydrate (80%) | Reducing Agent | 3.0 - 5.0 eq |
| Potassium Hydroxide (KOH) | Base | 4.0 eq |
| Diethylene Glycol (DEG) | Solvent | 10 Vol |
Experimental Procedure
-
Hydrazone Formation: In a RBF equipped with a thermometer and a distillation condenser, charge Keto-Acid (1.0 eq) , KOH pellets (4.0 eq) , Hydrazine Hydrate (5.0 eq) , and Diethylene Glycol .
-
Initial Heating: Heat the mixture to 100–110°C for 1 hour. The solid will dissolve, and the hydrazone will form.
-
Water Removal: Increase the bath temperature to 180–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches 190–200°C .
-
Reflux: Once the internal temperature is high (~195°C), switch the condenser to reflux mode. Reflux for 3–4 hours.
-
Workup: Cool the mixture to RT. Dilute with Water (20 Vol) .
-
Clarification: If the solution is cloudy, filter through Celite.
-
-
Precipitation: Acidify the clear alkaline solution with 6N HCl dropwise to pH 2. The target butyric acid will precipitate.
-
Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Final Purification: Recrystallize from Ethanol/Water (80:20) or Benzene/Petroleum Ether .
Analytical Validation (Self-Validating Metrics)
| Parameter | Expected Result | Interpretation |
| Physical State | White crystalline solid | Colored impurities indicate incomplete reduction or oxidation products. |
| IR Spectroscopy | C=O (acid): ~1700-1710 | Presence of a peak at ~1680 |
| The triplet at | ||
| Mass Spec (ESI-) | Matches formula |
Troubleshooting & Optimization
-
Regioselectivity Issues: If NMR shows a mixture of isomers (e.g., substitution on the F-ring), reduce the reaction temperature of Step 1 to -10°C. The F-ring is deactivated, so this side reaction is rare unless the temperature spikes.
-
Incomplete Reduction: If the keto-acid persists after Step 2, ensure the internal temperature reached >190°C. Standard reflux in ethanol (78°C) is insufficient for Wolff-Kishner; Diethylene Glycol is mandatory.
-
Moisture Sensitivity:
is extremely hygroscopic. If the reaction in Step 1 does not start (no color change/HCl evolution), the catalyst may be deactivated. Add a fresh spatula tip of .
References
-
Friedel-Crafts Acylation Mechanisms & Protocols
- Olah, G. A.
-
Sigma-Aldrich Application Note on Friedel-Crafts Acylation. Link
-
Synthesis of Biphenyl Keto-Acids (Fenbufen Analogs)
-
Wolff-Kishner Reduction Protocols
-
Organic Chemistry Portal: Wolff-Kishner Reduction. Link
-
-
Flobufen and Fluorinated Biphenyls
-
Jirickova, J., et al. "Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)." Czech. Chem. Commun.Link
-
Sources
- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Reduction techniques for carbonyl intermediates in 4-(4'-Fluoro-4-biphenylyl)-butyric acid synthesis
Strategic Reduction of Carbonyl Intermediates in the Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid
Introduction: The Significance of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid and the Critical Role of Carbonyl Reduction
4-(4'-Fluoro-4-biphenylyl)-butyric acid is a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. A common synthetic route to this valuable compound involves a Friedel-Crafts acylation reaction, which introduces a carbonyl group that must subsequently be reduced. The choice of reduction methodology for this carbonyl intermediate is a critical decision that profoundly impacts the overall yield, purity, and scalability of the synthesis.
This application note provides a comprehensive guide to the various techniques for the reduction of the carbonyl intermediate, 4-(4'-fluoro-4-biphenylyl)-4-oxobutanoic acid, to the desired 4-(4'-fluoro-4-biphenylyl)-butyric acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs.
Synthetic Pathway Overview
The synthesis typically commences with a Friedel-Crafts acylation of 4-fluorobiphenyl with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the key carbonyl intermediate, 4-(4'-fluoro-4-biphenylyl)-4-oxobutanoic acid. The subsequent reduction of the ketone functionality is the pivotal step addressed in this guide.
Figure 1: General synthetic route to 4-(4'-Fluoro-4-biphenylyl)-butyric acid.
Core Reduction Strategies: A Comparative Analysis
The selection of an appropriate reduction method is contingent on several factors, including the substrate's sensitivity to acidic or basic conditions, the presence of other reducible functional groups, desired yield, and scalability. Below, we discuss four prominent reduction techniques applicable to the carbonyl intermediate in the synthesis of 4-(4'-fluoro-4-biphenylyl)-butyric acid.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[1][2] This makes it an excellent choice for substrates that are sensitive to strong acids. The reaction proceeds through the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the desired methylene group.[2][3] The driving force for this irreversible reaction is the formation of the highly stable dinitrogen molecule.[3]
Mechanism Snapshot:
-
Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone.[4]
-
Deprotonation: A strong base deprotonates the terminal nitrogen of the hydrazone.
-
Tautomerization: A proton transfer from the solvent to the carbon atom occurs.
-
Second Deprotonation: The base removes the second proton from the nitrogen.
-
Elimination: The intermediate collapses, releasing nitrogen gas and forming a carbanion.
-
Protonation: The carbanion is protonated by the solvent to give the final alkane product.
Figure 2: Simplified workflow of the Wolff-Kishner reduction mechanism.
A significant improvement to the original Wolff-Kishner procedure is the Huang-Minlon modification , which allows the reaction to be carried out in a single pot by using a high-boiling solvent like diethylene glycol.[1] This modification generally leads to higher yields and shorter reaction times.
Clemmensen Reduction
In contrast to the Wolff-Kishner reduction, the Clemmensen reduction is performed under strongly acidic conditions.[5][6] It utilizes amalgamated zinc and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[6][7] This method is particularly effective for aryl-alkyl ketones, such as the intermediate in our target synthesis.[6] However, its harsh acidic nature makes it unsuitable for substrates with acid-labile functional groups.[7]
The precise mechanism of the Clemmensen reduction is not fully elucidated due to its heterogeneous nature, but it is believed to involve electron transfer from the metal surface.[5][7] Two main mechanisms have been proposed: a carbanionic mechanism and a zinc-carbenoid mechanism.[5][6]
Key Considerations:
-
Substrate Compatibility: The substrate must be stable in hot, concentrated acid.
-
Byproducts: Pinacol-type dimerization products can sometimes be observed.[8]
-
Heterogeneity: The reaction occurs on the surface of the zinc, which can sometimes lead to reproducibility issues.[7]
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative for carbonyl reduction. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[3][9] The reaction conditions can often be tuned to achieve high chemoselectivity. For γ-keto acids, catalytic hydrogenation can lead to the formation of γ-lactones, which may or may not be the desired outcome.[10][11]
Advantages:
-
Mild Conditions: Often performed at or near room temperature and atmospheric pressure.
-
High Yields: Generally provides clean reactions with high yields.
-
Green Chemistry: Hydrogen is an atom-economical reducing agent.[9]
Potential Challenges:
-
Catalyst Poisoning: Certain functional groups can deactivate the catalyst.
-
Over-reduction: Aromatic rings can sometimes be reduced under harsh conditions.
-
Specialized Equipment: Requires a hydrogenation apparatus to handle flammable hydrogen gas safely.
Recent advancements have led to the development of highly efficient nickel-catalyzed asymmetric hydrogenation methods for γ-keto acids, providing access to chiral γ-hydroxy acid derivatives with excellent enantioselectivities.[10][12]
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to the corresponding alcohols.[13][14] It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[13] In the context of our target synthesis, NaBH₄ would reduce the ketone to a secondary alcohol, yielding 4-(4'-fluoro-4-biphenylyl)-4-hydroxybutyric acid. This intermediate would then require a subsequent deoxygenation step to arrive at the final product.
Mechanism of NaBH₄ Reduction:
The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[15] A subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol.[15]
While this two-step approach (reduction to alcohol, then deoxygenation) might seem less direct, it can be advantageous if the direct reduction methods (Wolff-Kishner or Clemmensen) prove problematic.
Comparative Data of Reduction Techniques
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Wolff-Kishner (Huang-Minlon) | Hydrazine hydrate, KOH or NaOH, diethylene glycol | High temperature (180-200 °C) | Tolerates acid-sensitive groups; high yields.[16] | Requires high temperatures; strongly basic.[1] | 85-95% |
| Clemmensen | Amalgamated Zinc (Zn(Hg)), conc. HCl | Reflux | Effective for aryl-alkyl ketones; inexpensive reagents.[6] | Strongly acidic; not suitable for acid-labile substrates; can have reproducibility issues.[7][8] | 70-90% |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp. to moderate heat; atmospheric to moderate pressure | Mild conditions; high yields; clean reactions.[3] | Potential for over-reduction; catalyst poisoning; requires specialized equipment.[9] | >90% |
| Sodium Borohydride | NaBH₄, methanol or ethanol | Room temperature | Mild and selective for ketones; easy to handle.[13] | Two-step process required (reduction then deoxygenation); does not directly yield the alkane. | >95% (for alcohol) |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Wolff-Kishner (Huang-Minlon) Reduction of 4-(4'-Fluoro-4-biphenylyl)-4-oxobutanoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 4-(4'-fluoro-4-biphenylyl)-4-oxobutanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
-
Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 130-140 °C for 1 hour.
-
Water Removal: Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 190-200 °C.
-
Reaction Completion: Reattach the reflux condenser and maintain the temperature at 190-200 °C for 3-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4'-fluoro-4-biphenylyl)-butyric acid.
Protocol 2: Clemmensen Reduction of 4-(4'-Fluoro-4-biphenylyl)-4-oxobutanoic Acid
-
Preparation of Amalgamated Zinc: To mossy zinc (10 eq by weight to the ketone) in a flask, add a 5% aqueous solution of mercuric chloride and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene to aid in the solubility of the starting material.
-
Substrate Addition: Add the 4-(4'-fluoro-4-biphenylyl)-4-oxobutanoic acid (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to a vigorous reflux. Additional portions of concentrated hydrochloric acid may need to be added during the course of the reaction to maintain the acidic conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, decant the liquid from the excess zinc.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Troubleshooting and Field-Proven Insights
-
Incomplete Wolff-Kishner Reduction: This is often due to insufficient removal of water before the high-temperature step. Ensure the temperature reaches at least 190 °C to drive off all the water. The formation of azines can also be a side reaction if water is not rigorously excluded.[1]
-
Low Yields in Clemmensen Reduction: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared. The use of a co-solvent can significantly improve yields by increasing the solubility of the organic substrate in the acidic medium.[17]
-
Formation of γ-Lactone in Catalytic Hydrogenation: If the desired product is the carboxylic acid and not the lactone, it is important to carefully control the reaction conditions. The presence of a base can sometimes suppress lactonization.
-
Chemoselectivity: When dealing with more complex molecules containing other reducible functional groups, a careful choice of reducing agent is paramount. For instance, NaBH₄ is highly selective for aldehydes and ketones over esters.[14] Catalytic hydrogenation can be tuned to selectively reduce a ketone in the presence of an ester, depending on the catalyst and conditions.[18]
Conclusion
The reduction of the carbonyl intermediate is a critical transformation in the synthesis of 4-(4'-fluoro-4-biphenylyl)-butyric acid. The choice between the Wolff-Kishner, Clemmensen, catalytic hydrogenation, or a two-step sodium borohydride reduction/deoxygenation approach depends on a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory infrastructure. The protocols and comparative data provided in this application note offer a solid foundation for researchers to make an informed decision and successfully execute this key synthetic step.
References
-
Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Wolff-Kishner Reduction, Mechanism & Application - Lesson - Study.com. (2024, February 15). Retrieved February 15, 2024, from [Link]
-
Clemmensen Reduction reaction - BYJU'S. (n.d.). Retrieved February 15, 2024, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
Clemmensen reduction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives | Organic Letters - ACS Publications - ACS.org. (2022, April 1). Retrieved February 15, 2024, from [Link]
-
Reaction Mechanism of Clemmensen Reduction - Physics Wallah. (n.d.). Retrieved February 15, 2024, from [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. (n.d.). Retrieved February 15, 2024, from [Link]
-
Wolff-Kishner Reduction Mechanism - Detailed Explanation with Steps and FAQs - Testbook. (n.d.). Retrieved February 15, 2024, from [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2024, from [Link]
-
Luche reduction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
-
Highly atom-efficient and chemoselective reduction of ketones in the presence of aldehydes using heterogeneous catalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2024, from [Link]
-
Possible catalytic cycle of the Ni-catalyzed asymmetric hydrogenation of γ-keto acids. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | The Journal of Organic Chemistry - ACS Publications. (2025, April 16). Retrieved February 15, 2024, from [Link]
-
A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones - PMC. (2024, October 18). Retrieved February 15, 2024, from [Link]
-
Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. (n.d.). Retrieved February 15, 2024, from [Link]
-
Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. (2023). Journal of Yunnan University: Natural Sciences Edition, 45(3), 716-726. Retrieved February 15, 2024, from [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. (2026, January 22). Retrieved February 15, 2024, from [Link]
-
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives - PubMed. (2022, April 15). Retrieved February 15, 2024, from [Link]
-
the wolff-kishner reduction. (n.d.). Retrieved February 15, 2024, from [Link]
-
the clemmensen reduction. (n.d.). Retrieved February 15, 2024, from [Link]
-
Clemmensen Reduction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]
-
Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved February 15, 2024, from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
The Clemmensen Reduction - Juniper Publishers. (2024, April 16). Retrieved February 15, 2024, from [Link]
-
Clemmensen reduction of α-, β-keto acids - Chemistry Stack Exchange. (2021, March 18). Retrieved February 15, 2024, from [Link]
-
ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. - ResearchGate. (2025, August 7). Retrieved February 15, 2024, from [Link]
-
Wolff-Kishner Reduction - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2024, from [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. (n.d.). Retrieved February 15, 2024, from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Retrieved February 15, 2024, from [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study on asymmetric hydrogenation of <i>γ</i>-keto acid catalyzed by Ni/Zn [yndxxb.ynu.edu.cn]
- 12. Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Borohydride [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Highly atom-efficient and chemoselective reduction of ketones in the presence of aldehydes using heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Recrystallization solvents for high-purity 4-(4'-Fluoro-4-biphenylyl)-butyric acid
Executive Summary & Chemical Context
This guide details the purification of 4-(4'-Fluoro-4-biphenylyl)-butyric acid (and its biosynthetic precursor, the
Achieving pharmaceutical-grade purity (>99.5%) requires the removal of distinct impurity classes:
-
Regioisomers: Ortho-substituted by-products from the Friedel-Crafts arylation.
-
Unreacted Starting Materials: Fluorobiphenyl or Succinic anhydride residues.
-
Oligomers: Non-polar dimers formed during high-temperature acylation or reduction steps.
Chemical Distinction:
-
Target A (Saturated): 4-(4'-fluorobiphenyl-4-yl)butanoic acid (Reduced form).
-
Target B (Keto-Acid): 4-(4'-fluorobiphenyl-4-yl)-4-oxobutanoic acid (Fenbufen analog).
-
Note: The protocols below are optimized for the Saturated form but include specific modifications for the Keto-Acid where solubility differs.
Solvent Selection Guide
The biphenyl core imparts significant lipophilicity, while the butyric acid tail provides a polar handle. The fluorine atom at the 4'-position increases lattice energy and melting point compared to non-fluorinated analogs.
Table 1: Solvent Performance Matrix
| Solvent System | Polarity Index | Primary Utility | Recovery Yield | Impurity Rejection Profile |
| Ethanol (95%) | 5.2 | Primary Recrystallization | 85-90% | Excellent for removing unreacted fluorobiphenyl (remains in mother liquor). |
| Acetone / Water (9:1) | 5.1 | Polishing / High Purity | 75-80% | Best for removing inorganic salts and polar degradation products. |
| Toluene | 2.4 | Isomer Removal | 70-75% | High efficiency in rejecting ortho-isomers due to packing differences. |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Final Wash / Trituration | >90% | Removes non-polar surface oils; poor for bulk recrystallization of this specific acid. |
| Acetic Acid (Glacial) | 6.2 | Precursor Purification | 60-70% | Specific to Keto-Acid form. Solubilizes the saturated acid too well; use only for the oxo-intermediate. |
Critical Insight: Avoid chlorinated solvents (DCM, Chloroform) for the final crystallization step. While solubility is high, they often trap within the crystal lattice (solvates) and fail to reject the ortho-isomer effectively compared to planar solvents like Toluene or Ethanol.
Detailed Experimental Protocols
Protocol A: Acid-Base Pre-Purification (Mandatory Step)
Before recrystallization, crude material must be subjected to an acid-base workup to remove non-acidic organic impurities (e.g., unreacted fluorobiphenyl).
-
Dissolution: Suspend 100 g of crude 4-(4'-Fluoro-4-biphenylyl)-butyric acid in 600 mL of 5% NaOH or 10% Na₂CO₃ solution.
-
Heating: Heat to 60–70°C with vigorous stirring until fully dissolved.
-
Filtration: Add 5 g of Activated Charcoal. Stir for 30 mins. Filter hot through a Celite pad to remove mechanical impurities and tarry oligomers.
-
Precipitation: Cool filtrate to 20°C. Slowly acidify with 2N HCl to pH 1–2.
-
Isolation: Filter the white precipitate. Wash the wet cake with 500 mL of deionized water to remove salts.
-
Checkpoint: The wet cake is now ready for the solvent recrystallization (Protocol B).
-
Protocol B: Recrystallization from Ethanol (Standard)
Targeting >99% purity.
-
Saturation: Charge the wet cake (approx. 100 g dry basis) into a flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid (approx. 500 mL).
-
Reflux: Heat to reflux (approx. 78°C). The solution should become clear.
-
Note: If the solution is not clear after 15 mins, add Ethanol in 50 mL increments. Do not exceed 10 mL/g.
-
-
Cooling Gradient:
-
Remove heat and allow the flask to cool to room temperature (25°C) over 2 hours (stirring speed: 100 RPM).
-
Critical Step: Once solids appear, cool further to 0–5°C using an ice bath for 1 hour. Rapid cooling causes occlusion of impurities.
-
-
Filtration: Filter the crystals using a Büchner funnel.
-
Washing: Wash with cold Ethanol (0°C) (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol C: Toluene Recrystallization (Isomer Rejection)
Use this if HPLC analysis shows persistent regioisomers (>0.5%).
-
Dissolution: Suspend dried crude solid in Toluene (8 mL/g).
-
Reflux: Heat to 110°C. Ensure complete dissolution.
-
Hot Filtration: If particulates remain, filter rapidly while hot.
-
Crystallization: Cool slowly to 20°C. The para-isomer (target) crystallizes preferentially due to better packing; the ortho-isomer remains in the mother liquor.
-
Isolation: Filter and wash with cold Toluene/Hexane (1:1).
Process Visualization
The following diagram illustrates the integrated purification workflow, ensuring logical flow from crude synthesis to API-grade material.
Figure 1: Integrated Acid-Base and Recrystallization Workflow for Fluorinated Biphenyl Acids.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solvent too polar or cooling too fast. | Reheat to reflux and add 10% volume of Toluene or Heptane to the Ethanol solution. Slow down the stirring rate. |
| Yellow Coloration | Trace iron or oxidized phenols. | Repeat Protocol A (Acid-Base) with fresh Activated Charcoal. Ensure pH < 2 during precipitation.[1] |
| Low Yield (<60%) | Product solubility too high in mother liquor. | Concentrate the mother liquor by 50% and chill to -10°C for a second crop (Note: Second crop requires separate purity check). |
| Melting Point Depression | Presence of ortho-isomer or solvent inclusion. | Dry at higher temp (80°C) to remove solvates. If MP remains low, perform Protocol C (Toluene). |
References
-
Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences.[2] (Proxy for biphenyl-butyric acid chemistry).
-
Lederle Laboratories. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.[3] US Patent 4,621,154. (Describes the industrial purification of the non-fluorinated analog).
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-(4-Fluorobenzoyl)butyric acid.[1][4][5] (Physicochemical data for the fluoro-oxo precursor).
-
Kinam Park. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation.[2] Journal of Pharmaceutical Sciences.[2] (Solvent class data for biphenyl acids).
-
BenchChem. (2025).[6] Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid.[1] (Friedel-Crafts and workup methodologies).
Sources
- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 2. kinampark.com [kinampark.com]
- 3. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Thin-layer chromatography (TLC) conditions for fluorinated biphenyl acids
An Application Note for the Chromatographic Analysis of Fluorinated Biphenyl Acids
Abstract
Fluorinated biphenyl carboxylic acids are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key intermediates and active pharmaceutical ingredients. Their analysis presents unique challenges due to the complex interplay between the acidic carboxyl group, the biphenyl core's aromaticity, and the nuanced electronic effects of fluorine substitution. This guide provides a comprehensive framework for developing robust and reliable Thin-Layer Chromatography (TLC) methods for these molecules. We delve into the causal relationships behind the selection of stationary and mobile phases, offer detailed, field-tested protocols, and present a systematic approach to troubleshooting, ensuring researchers can achieve clean, reproducible separations for purity assessment, reaction monitoring, and compound identification.
Introduction: The Chromatographic Challenge of Fluorinated Biphenyl Acids
Thin-Layer Chromatography (TLC) is an indispensable technique in the modern synthetic laboratory, valued for its speed, low cost, and high sensitivity in analyzing reaction mixtures and assessing compound purity.[1][2] When applied to fluorinated biphenyl acids, the inherent properties of these molecules demand a carefully considered analytical approach. The primary challenge arises from the acidic nature of the carboxylic acid functional group, which can lead to strong, undesirable interactions with the standard silica gel stationary phase, resulting in significant spot tailing or streaking.[3][4]
Furthermore, the introduction of fluorine atoms can unpredictably alter a molecule's polarity. While fluorine is the most electronegative element, its effect on overall molecular lipophilicity and polarity is not straightforward and is highly dependent on the degree and position of fluorination.[5][6] This guide provides the foundational principles and practical steps to navigate these challenges, enabling the development of optimized TLC conditions tailored to this important class of compounds.
Foundational Principles for Effective Separation
Successful TLC separation is governed by the equilibrium of the analyte between the stationary phase (the adsorbent on the plate) and the mobile phase (the eluting solvent).[2][7] For fluorinated biphenyl acids, mastering this equilibrium requires specific considerations.
Stationary Phase: The Role of Silica Gel
For the vast majority of applications involving acidic compounds, silica gel (SiO₂) is the stationary phase of choice .[8][9] Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.[9][10] While this polarity is essential for separation, the acidic nature of the silanol groups can deprotonate the carboxylic acid of the analyte, leading to an ionic species that binds very strongly to the plate, causing severe streaking. The solution to this problem lies not in changing the stationary phase, but in modifying the mobile phase.[4] For this reason, commercially available Silica Gel 60 F254 plates are recommended, as the "F254" indicates the inclusion of a fluorescent dye that facilitates visualization under 254 nm UV light.[11][12]
Mobile Phase: The Key to Controlling Retention and Spot Shape
The mobile phase is the most critical variable in developing a TLC method for acidic compounds.[13] Its role is twofold: to solubilize the analyte and to compete with it for the binding sites on the silica gel.
Causality of Mobile Phase Selection:
-
Polarity and Eluting Strength: The polarity of the mobile phase dictates the Retention Factor (Rƒ) of the analyte. A more polar solvent has a higher eluting strength, as it competes more effectively with the analyte for the polar stationary phase, causing the analyte to travel further up the plate (higher Rƒ).[8] Conversely, a non-polar solvent will result in lower Rƒ values.[13] The ideal Rƒ value for good separation is typically between 0.2 and 0.8.[13]
-
Suppressing Ionization: To prevent the aforementioned spot tailing, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by adding a small amount (typically 0.5-2%) of a polar, acidic modifier, such as acetic acid or formic acid , to the mobile phase.[4] This acidic additive ensures that the biphenyl acid remains in its neutral, protonated form, leading to sharper, more symmetrical spots.
A common starting point for developing a solvent system is a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[14] The ratio is then adjusted to achieve the desired Rƒ.
// Connections prep_plate -> prep_sample; prep_chamber -> develop; prep_sample -> develop; develop -> dry; dry -> visualize_uv; visualize_uv -> visualize_stain [label="Optional"]; visualize_uv -> calculate; visualize_stain -> calculate; } caption [label="Fig 1: General TLC Experimental Workflow.", shape=plaintext, fontname="Arial", fontsize=10]; }
Detailed Experimental Protocols
These protocols provide a self-validating system for the successful analysis of fluorinated biphenyl acids.
Materials and Equipment
-
TLC Plates: Silica Gel 60 F254 (glass or aluminum-backed)
-
Developing Chamber: Glass tank with a tight-fitting lid
-
Sample Applicators: Glass capillary tubes (micropipettes)
-
Solvents: HPLC-grade hexanes, ethyl acetate, dichloromethane, methanol, and glacial acetic acid
-
Visualization Tools: UV lamp (254 nm), iodine chamber, forceps
-
Other: Pencil, ruler, fume hood, heat gun (optional)
Protocol 1: System Preparation
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more reproducible results, you can line one side of the chamber with filter paper that is wetted by the solvent.[14] Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Handle the TLC plate only by the edges to avoid contaminating the surface.[3] Using a pencil and ruler, gently draw a straight line across the plate about 1 cm from the bottom. This is the origin line .[15] Do not gouge the silica layer.
Protocol 2: Sample Preparation and Application
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the fluorinated biphenyl acid sample in a volatile solvent (e.g., ethyl acetate, dichloromethane) to make an approximately 1% solution.[2]
-
Spotting: Dip a capillary tube into the sample solution. Briefly and gently touch the tip of the capillary to the origin line on the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[1] Allow the solvent to fully evaporate. For dilute samples, you can re-spot in the same location multiple times, ensuring the spot is dry between applications.[3] If comparing multiple samples (e.g., starting material, reaction mixture, co-spot), spot them on the same origin line, spaced adequately apart.
Protocol 3: Chromatogram Development
-
Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent pool.[3] The solvent will begin to move up the plate via capillary action.[7]
-
Development: Allow the chromatogram to develop undisturbed until the solvent front is about 1 cm from the top of the plate.[10]
-
Drying: Promptly remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[14] Allow the plate to air-dry completely in a fume hood. A gentle stream of warm air from a heat gun can accelerate this process.
Protocol 4: Visualization and Analysis
-
UV Visualization: Place the dry plate under a UV lamp and view it at 254 nm.[16] The biphenyl core is aromatic and will absorb UV light, appearing as dark purple or black spots against the glowing green background of the plate.[12][17] Lightly circle the spots with a pencil, as they will disappear once the lamp is removed.[16] This is the primary, non-destructive method of visualization.
-
Iodine Staining (Optional): If spots are faint under UV, place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will sublime and form temporary yellow-brown complexes with the organic compounds on the plate.[18][19] This method is semi-destructive, and the spots will fade over time.
-
Rƒ Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front mark. Calculate the Rƒ value using the following formula:[7]
Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Recommended Conditions and Data
The following table provides empirically derived starting points for mobile phase selection. The key is to begin with a less polar system and systematically increase polarity until the desired separation is achieved.
| Analyte Characteristic | Stationary Phase | Recommended Mobile Phase System (v/v) | Expected Rƒ Range | Visualization |
| Less Polar Fluorinated Biphenyl Acids | Silica Gel 60 F254 | 80:20:1 Hexanes / Ethyl Acetate / Acetic Acid | 0.4 - 0.7 | UV (254 nm) |
| Moderately Polar Fluorinated Biphenyl Acids | Silica Gel 60 F254 | 60:40:1 Hexanes / Ethyl Acetate / Acetic Acid | 0.3 - 0.6 | UV (254 nm) |
| More Polar Fluorinated Biphenyl Acids | Silica Gel 60 F254 | 95:5:1 Dichloromethane / Methanol / Acetic Acid | 0.2 - 0.5 | UV (254 nm), Iodine |
| General Screening | Silica Gel 60 F254 | 70:30:1 Hexanes / Ethyl Acetate / Acetic Acid | Varies | UV (254 nm) |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked or "tailing" | 1. Sample is overloaded.[20] 2. Analyte is ionizing on the silica. 3. Sample is not fully soluble in the mobile phase. | 1. Dilute the sample solution and spot a smaller amount.[3] 2. Ensure 0.5-2% acetic or formic acid is included in the mobile phase to suppress deprotonation. [4] 3. Try a different spotting solvent or a stronger mobile phase. |
| Spots remain at the origin (Rƒ ≈ 0) | The mobile phase is not polar enough to elute the compound.[13][21] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).[13] |
| Spots are at the solvent front (Rƒ ≈ 1) | The mobile phase is too polar.[1] | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[13] |
| No spots are visible after visualization | 1. Sample concentration is too low.[3] 2. The compound is not UV-active or does not stain with iodine. | 1. Prepare a more concentrated sample solution or spot multiple times in the same location (drying between spots).[3] 2. Try an alternative visualization method, such as a potassium permanganate stain or a specific stain for acids like bromocresol green.[18] |
| Solvent front runs unevenly | 1. The bottom of the TLC plate is not level in the chamber. 2. The plate is touching the side of the chamber or the filter paper liner.[3] | 1. Ensure the chamber is on a level surface and the silica at the bottom of the plate is flat. 2. Reposition the plate so it stands freely in the center of the chamber.[3] |
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
CUSABIO. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Labster. TLC Visualization Methods - Theory pages. [Link]
-
Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link])
-
EPFL. TLC Visualization Reagents. [Link]
-
LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2025, August 29). On the polarity of partially fluorinated methyl groups. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
-
ACS Publications. (2015, November 2). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. [Link]
-
University of Massachusetts Lowell. Thin Layer Chromatography. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
Homi Bhabha Centre for Science Education. Thin Layer Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. iitg.ac.in [iitg.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. theory.labster.com [theory.labster.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 20. microbiozindia.com [microbiozindia.com]
- 21. Troubleshooting [chem.rochester.edu]
Application Note: Microwave-Assisted Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid Scaffolds
This Application Note is written for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of 4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid (a fluorinated Fenbufen analog) and its subsequent derivatization.
Executive Summary & Scientific Rationale
The biphenyl-butyric acid scaffold, exemplified by the NSAID Fenbufen (4-(4-biphenylyl)-4-oxobutyric acid), is a critical pharmacophore in anti-inflammatory drug discovery. The introduction of a fluorine atom at the 4'-position is a classic medicinal chemistry strategy to block metabolic oxidation, increase lipophilicity, and modulate pKa.
Traditional synthesis involves Friedel-Crafts acylation using aluminum chloride (
Why Microwave Irradiation?
-
Dielectric Heating: Direct coupling with polar intermediates (e.g., organoboron species) accelerates rate-determining steps from hours to minutes.
-
Superheating Effects: Accessing temperatures above the solvent boiling point in sealed vessels overcomes the activation energy barrier of bulky biaryl couplings.
-
Library Generation: The modular nature of the Suzuki-Miyaura route allows for rapid diversification of the biphenyl core.
Retrosynthetic Analysis & Strategy
We utilize a Convergent Strategy (Route A) as the primary protocol, prioritizing the Suzuki-Miyaura coupling. This avoids the handling of 4-fluorobiphenyl (expensive/toxic) in bulk and allows for late-stage diversification. A Direct Acylation Strategy (Route B) is provided as a secondary "Green" alternative using Bismuth Triflate (
Pathway Visualization
Caption: Convergent synthetic workflow transitioning from precursor assembly to MW-assisted cross-coupling and derivatization.
Materials & Instrumentation
Instrumentation
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).
-
Vessels: 10 mL and 35 mL pressure-sealed vials with silicone/PTFE septa.
-
Temp Control: IR sensor (external) and Fiber Optic probe (internal) for precise feedback.
Key Reagents
-
Catalyst:
(Robust against air/moisture). -
Base: Potassium Carbonate (
), 2M aqueous solution (degassed). -
Solvent System: 1,4-Dioxane : Water (4:1) or Ethanol : Toluene (1:1).[1] Note: Aqueous mixtures are essential for effective dielectric heating and dissolving the inorganic base.
Experimental Protocols
Protocol A: The "Suzuki Modular" Route (Recommended)
Best for: High purity, library synthesis, and avoiding harsh Lewis acids.
Step 1: Synthesis of Intermediate (Conventional)
Pre-step: Synthesize 4-(4-bromophenyl)-4-oxobutyric acid via standard Friedel-Crafts (Bromobenzene + Succinic Anhydride +
Step 2: MW-Assisted Suzuki Cross-Coupling
Reaction:
-
Loading: In a 10 mL MW vial, charge:
-
4-(4-bromophenyl)-4-oxobutyric acid (1.0 equiv, 257 mg, 1.0 mmol)
-
4-fluorophenylboronic acid (1.2 equiv, 168 mg, 1.2 mmol)
- (3 mol%, 25 mg)
-
-
Solvation: Add 4 mL of 1,4-Dioxane and 1 mL of 2M
(aq). -
Sealing: Cap the vial and purge with
for 30 seconds via septum needle. -
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temp: 100°C.
-
Hold Time: 10 minutes.
-
Max Pressure: 250 psi (Safety limit).
-
Stirring: High (600 rpm).
-
-
Work-up:
-
Cool to RT (compressed air cooling).
-
Acidify with 1M HCl to pH 2 (precipitates the acid).
-
Extract with EtOAc (
mL). Dry over . -
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane:EtOAc 7:3).
-
Data Summary: Protocol A
| Parameter | Conventional Heating | MW Irradiation |
|---|---|---|
| Time | 12 - 24 Hours | 10 Minutes |
| Temp | 80°C (Reflux) | 100°C |
| Yield | 65 - 75% | 88 - 92% |
| Impurity Profile | Homocoupling observed | Minimal side products |
Protocol B: Direct "Green" Friedel-Crafts (Alternative)
Best for: One-step synthesis if 4-fluorobiphenyl is available. Uses Bismuth Triflate to avoid AlCl3 hazards.[2]
Reaction:
-
Loading: Mix 4-fluorobiphenyl (1.0 mmol), Succinic Anhydride (1.2 mmol), and
(10 mol%) in a MW vial. -
Solvent: Add 2 mL Nitromethane (
) or perform Solvent-Free (neat). Note: Nitromethane couples extremely well with MW. -
Irradiation:
-
Temp: 140°C.
-
Time: 20 minutes.
-
-
Work-up: Quench with water. The catalyst
is water-soluble and can be recovered/recycled.[2] Filter the solid product.[3]
Protocol C: Derivatization - Synthesis of Amides
Targeting the "Derivatives" requirement (e.g., for solubility or BBB penetration).
-
Activation: Dissolve the Target Acid (from Protocol A) in minimal DMF. Add CDI (1.1 equiv) and stir for 5 mins (CO2 evolution).
-
Coupling: Add amine (e.g., Morpholine, N-methyl piperazine) (1.2 equiv).
-
Irradiation:
-
Temp: 80°C.
-
Time: 5 minutes.
-
-
Result: Quantitative conversion to the amide.
Troubleshooting & Critical Parameters
The "Palladium Black" Issue
If the reaction mixture turns grey/black and yield drops, the Pd catalyst has decomposed (aggregated).
-
Cause: Overheating or insufficient ligand stabilization.
-
Fix: Switch to Pd(PPh3)4 or lower temp to 85°C and extend time to 15 mins. Ensure rigorous degassing (
promotes decomposition).
Regioselectivity in Friedel-Crafts (Protocol B)
Direct acylation of biphenyls can yield ortho/para mixtures.
-
Observation: TLC shows two spots close together.
-
Fix: The bulky 4-fluoro-4'-biphenyl structure naturally favors the para position (4') due to sterics, but if ortho impurities persist, recrystallize from glacial acetic acid.
Safety: Microwave Pressure
-
Warning: Carbonate bases release
upon acidification, but also during the reaction if acidic impurities are present. -
Control: Do not fill vials >60% volume. Use a vessel with an active pressure release mechanism.
Mechanism of Action (Suzuki Cycle)
Understanding the cycle aids in optimizing the MW parameters. MW irradiation specifically accelerates the Transmetallation step, which is often the rate-determining step in biaryl couplings involving boronic acids.
Caption: Catalytic cycle of Suzuki coupling. Microwave energy significantly lowers the activation energy of the Transmetallation step.
References
-
Fenbufen Analog Synthesis & Biological Activity: Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Friedel-Crafts Acylation: Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate. Semantic Scholar. [Link]
-
Suzuki Coupling on Fenbufen Scaffolds: Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors. National Institutes of Health (NIH). [Link]
-
General Microwave Synthesis of Biphenyl Derivatives: Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers (Biphenyl Linkers). MDPI. [Link]
-
Chemical Properties & Safety: 4-(4-Fluorobenzoyl)butyric Acid - PubChem Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Application Notes & Protocols: High-Efficiency Extraction of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid from Biological Matrices
Abstract & Introduction
The quantitative determination of drug candidates and their metabolites in complex biological matrices is a cornerstone of preclinical and clinical drug development. 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a non-steroidal anti-inflammatory drug (NSAID) analogue, represents a class of acidic, hydrophobic molecules whose accurate measurement is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. The inherent complexity of biological samples—replete with proteins, phospholipids, salts, and endogenous metabolites—presents a significant analytical challenge, often leading to ion suppression or enhancement in mass spectrometry-based assays.[1]
This document provides a comprehensive guide to developing robust and reliable extraction protocols for 4-(4'-Fluoro-4-biphenylyl)-butyric acid from common biological matrices such as plasma, urine, and tissue homogenates. We will move beyond simple procedural lists to explore the underlying physicochemical principles that govern extraction efficiency. By understanding the "why" behind each step, researchers can rationally design, optimize, and troubleshoot their sample preparation workflows. Three prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—will be detailed, complete with step-by-step protocols, comparative data, and field-proven insights to ensure the generation of high-quality, reproducible data suitable for regulatory submission.
Analyte Profile: Physicochemical Drivers of Extraction
The molecular characteristics of 4-(4'-Fluoro-4-biphenylyl)-butyric acid are the primary determinants of its behavior during extraction. A thorough understanding of these properties is non-negotiable for effective method development.

Table 1: Key Physicochemical Properties
| Property | Estimated Value/Range | Rationale & Impact on Extraction Strategy |
| Molecular Formula | C₁₆H₁₅FO₂ | Provides the exact mass for mass spectrometry detection. |
| Molecular Weight | 258.29 g/mol | Foundational property for calculating concentrations. |
| pKa (acid dissociation constant) | ~4.5 - 4.8 | The carboxylic acid moiety dictates pH-dependent charge state. At pH < 2.5 (at least 2 units below pKa), the molecule is >99% neutral (protonated), making it hydrophobic. At pH > 6.5, it is >99% ionized (deprotonated), making it more hydrophilic. This is the critical switch for LLE and SPE. |
| logP (octanol-water partition coefficient) | > 3.5 | The biphenyl core imparts significant hydrophobicity (non-polarity). A high logP indicates a strong affinity for organic solvents and non-polar SPE sorbents when the molecule is in its neutral state.[2] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); Poorly soluble in aqueous media at neutral/acidic pH. | Dictates the choice of reconstitution solvents and elution solvents in SPE. |
Strategic Approach to Sample Preparation
The primary objective of sample preparation is to isolate the analyte from interfering matrix components while maximizing its recovery. The choice of technique represents a trade-off between speed, cost, and the required cleanliness of the final extract. The acidic nature of 4-(4'-Fluoro-4-biphenylyl)-butyric acid makes pH manipulation the most powerful tool in the bioanalyst's arsenal.
Detailed Application Protocols
The following protocols are designed as robust starting points. Optimization, particularly of solvent volumes and pH, is encouraged based on specific matrix characteristics and assay sensitivity requirements.
Protocol 1: Protein Precipitation (PPT) - The Rapid Screening Method
PPT is the simplest and fastest technique, removing the bulk of proteins by denaturation with an organic solvent. However, it is the least selective method, as smaller endogenous molecules that are soluble in the precipitation solvent remain in the supernatant, potentially causing significant matrix effects.
Causality: The addition of a water-miscible organic solvent like acetonitrile disrupts the solvation shell of proteins, causing them to aggregate and precipitate out of solution. The analyte, being soluble in the organic/aqueous mixture, remains in the supernatant.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard (an isotopically labeled version of the analyte is ideal) to each sample, standard, and quality control (QC).
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction into the solvent.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well in a 96-well plate, avoiding disturbance of the pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis. This step ensures solvent compatibility with the analytical column.
Protocol 2: Liquid-Liquid Extraction (LLE) - The Classic Balance
LLE offers a significantly cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases.[4] By controlling the pH, we can render the acidic analyte neutral and hydrophobic, driving it into an organic solvent while leaving polar, interfering species in the aqueous phase.
Causality: Based on the "like dissolves like" principle. By acidifying the aqueous sample to a pH << pKa, the carboxylic acid is protonated (COOH), making the molecule uncharged and significantly more hydrophobic. This non-polar form has a high affinity for a water-immiscible organic solvent (e.g., MTBE). Polar interferences remain in the acidified aqueous phase.
Step-by-Step Methodology:
-
Sample & IS: To 200 µL of sample in a glass tube, add the internal standard.
-
Acidification: Add 20 µL of 2% formic acid or 1M HCl to adjust the sample pH to below 3. This step is critical to neutralize the analyte.[5][6]
-
Solvent Addition: Add 1 mL of a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. MTBE is often preferred due to its lower water miscibility and cleaner extracts.
-
Extraction: Cap and vortex/mix vigorously for 5 minutes to facilitate the partitioning of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the two liquid layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract in 100 µL of the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Purity
SPE provides the highest level of sample cleanup by utilizing specific physicochemical interactions between the analyte, the solid sorbent, and the solvents.[7] For a non-polar compound like 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a reversed-phase (e.g., C18 or polymeric) sorbent is ideal.
Causality: The protocol is a multi-step process. Conditioning wets the sorbent. Equilibration prepares it for the aqueous sample. Loading the acidified sample allows the neutral, hydrophobic analyte to bind strongly to the non-polar sorbent via van der Waals forces. The Wash step uses a weak organic/aqueous solvent to remove polar interferences while the analyte remains bound. Finally, the Elution step uses a strong organic solvent to disrupt the hydrophobic interactions and release the pure analyte.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% aqueous formic acid. Add the internal standard. This ensures the analyte is in its neutral form and reduces sample viscosity.[8]
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., a polymeric sorbent like Agilent Bond Elut Plexa or Waters Oasis HLB) by passing 1 mL of methanol through it.[8] Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (e.g., 1 mL/min) to ensure sufficient interaction time for binding.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other polar interferences without prematurely eluting the analyte of interest.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Method Comparison and Performance
The choice of extraction method directly impacts key assay parameters. The following table provides a comparative summary to guide selection based on analytical needs.
Table 2: Comparison of Extraction Methodologies
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | > 90% | 80 - 100% | > 90% |
| Matrix Effect | High | Moderate to Low | Very Low |
| Extract Cleanliness | Low | Medium | High |
| Throughput | Very High | Medium | Medium to High (with automation) |
| Selectivity | Low | Moderate | High |
| Cost per Sample | Low | Low to Medium | High |
| Automation Friendliness | High | Moderate (requires specific liquid handlers) | Very High (96-well plate format) |
| Best Suited For | Early discovery, screening | Method development, routine analysis | Regulated bioanalysis, high sensitivity assays |
Conclusion and Recommendations
The successful extraction of 4-(4'-Fluoro-4-biphenylyl)-butyric acid from biological matrices is readily achievable through the rational application of fundamental chemical principles. The analyte's acidic nature and high hydrophobicity make it an excellent candidate for pH-driven LLE and reversed-phase SPE.
-
For high-throughput screening in early discovery, Protein Precipitation offers an unmatched combination of speed and simplicity.
-
For most routine preclinical and clinical development , a well-optimized Liquid-Liquid Extraction protocol provides a robust balance of cleanliness, recovery, and cost-effectiveness.
-
For regulated, validation-required bioanalysis where maximum sensitivity and minimal matrix effects are paramount, Solid-Phase Extraction is the unequivocal gold standard.[1][7] Polymeric SPE sorbents are particularly recommended for their ability to provide exceptionally clean extracts and reduce ion suppression.[8]
Ultimately, the investment in developing a clean and efficient sample preparation workflow pays significant dividends in the form of reliable, high-quality analytical data, leading to greater confidence in downstream pharmacokinetic and toxicokinetic assessments.
References
- Gholivand, M. B., & Khodadadian, M. (2015). Exhaustive and stable electromembrane extraction of acidic drugs from human plasma.
-
Eibak, N. K., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Analytical and Bioanalytical Chemistry, 407(10), 2811-2819. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. [Link]
-
Biotage. (2025). Extraction of acidic, basic and neutral drugs from plasma using ISOLUTE® PLD+. Application Note AN830. [Link]
-
Barros, L. F. M., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(16), 5241. [Link]
-
PubChem. 4-(4-Fluorobenzoyl)butyric Acid. National Center for Biotechnology Information. [Link]
-
Ribeiro, C., et al. (2021). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. Journal of Chromatography B, 1180, 122880. [Link]
-
Saini, G., et al. (2023). Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. Pharmaceuticals, 16(3), 461. [Link]
-
Wikipedia. Butyric acid. [Link]
-
Shah, P., & Singh, S. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. [Link]
-
Biotage. (2025). Current methodologies for drugs of abuse urine testing, part 1. White Paper. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 24(7), 6176. [Link]
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid , a structural analog of the NSAID Fenbufen and a scaffold in matrix metalloproteinase inhibitor research.
The synthesis relies on a two-stage sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction . While theoretically straightforward, this pathway is prone to specific yield-killing issues: regioselectivity errors during acylation and incomplete reduction or defluorination during the second stage.
This guide provides self-validating protocols and troubleshooting logic to maximize yield and purity.
Module 1: The Friedel-Crafts Acylation
Objective: Synthesis of the intermediate 4-(4'-fluoro-4-biphenylyl)-4-oxobutyric acid.
Core Reaction: 4-Fluorobiphenyl + Succinic Anhydride
Protocol Optimization
To avoid polymerization and ensure para-regioselectivity, the stoichiometry and solvent choice are critical.
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Nitrobenzene is traditional but difficult to remove. Chlorinated solvents allow easier workup and lower reaction temperatures to control isomerism. |
| Catalyst | Aluminum Chloride ( | Stoichiometry is key: Use 2.2 to 2.5 equivalents . You need 1 eq to complex the anhydride, 1 eq to complex the resulting ketone, and a slight excess to drive kinetics. |
| Temperature | Start at | |
| Addition | Solid Addition of | Add |
Troubleshooting: Acylation Phase
Q: The reaction mixture turned into a solid, unstirrable black mass. What happened? A: This is the "Complexation Lock." The product-aluminum complex is insoluble in the solvent volume used.
-
Fix: Increase solvent volume by 50% initially. If using DCM, switching to 1,2-Dichloroethane (DCE) often improves solubility of the intermediate complex.
-
Recovery: Do not scrap the batch. Carefully quench with ice/HCl. The solid will break down into the organic layer.
Q: HPLC shows 15% of an unknown isomer. Is it the ortho-product?
A: Likely, yes. The fluorine atom on the distal ring is deactivating, directing acylation to the non-fluorinated ring. However, high temperatures (
-
Prevention: Maintain temperature
. Ensure your 4-fluorobiphenyl starting material is isomerically pure (check for 2-fluoro impurities).
Q: Yield is <50% after quenching. A: Check your quenching pH. The product is a carboxylic acid.[1]
-
Mechanism: If you quench with water but don't acidify below pH 2, the product remains as the aluminum or sodium carboxylate salt in the aqueous phase.
-
Protocol: Quench with ice, then add conc. HCl until the aqueous layer is pH < 1 . The product should precipitate or extract fully into the organic layer.
Module 2: The Carbonyl Reduction
Objective: Reduction of the keto-group to a methylene group to yield the final 4-(4'-Fluoro-4-biphenylyl)-butyric acid. Method Selection:
-
Recommended: Huang-Minlon Modification (Wolff-Kishner) .
-
Avoid: Catalytic Hydrogenation (
). Why? Aryl-Fluorine bonds are susceptible to hydrogenolysis (hydrodefluorination) under standard hydrogenation conditions, leading to the des-fluoro impurity (4-biphenylylbutyric acid).
Protocol: Huang-Minlon Modification
This method uses Hydrazine Hydrate (
-
Hydrazone Formation: Reflux Keto-acid, KOH (3 eq), and Hydrazine (3-4 eq) in DEG at
for 1-2 hours. -
Distillation: Set apparatus to distillation mode. Heat to
. Water and excess hydrazine will distill off.[2][3][4][5] -
Decomposition: Once the internal temp reaches
, reflux for 3-4 hours. Evolution of gas indicates successful reduction. -
Workup: Cool, dilute with water, acidify to pH 1 to precipitate the product.
Troubleshooting: Reduction Phase
Q: The reaction stalled; the ketone peak is still visible on HPLC. A: The temperature was likely too low during the decomposition phase.
-
Cause: If water/hydrazine is not removed, the reflux temperature stays at
. The Wolff-Kishner mechanism requires to drive the collapse of the hydrazone anion. -
Fix: You must distill off the low-boilers until the internal thermometer reads
.
Q: I see a new impurity at RRT 0.9 (Des-fluoro analog). A: While rare in Wolff-Kishner, this can happen if the reaction is run in metal vessels or if trace transition metals are present.
-
Validation: Ensure glass-lined reactors. If using the Clemmensen reduction (Zn/Hg), defluorination is much more likely. Stick to Huang-Minlon.
Module 3: Visualizing the Workflow & Logic
Figure 1: Synthetic Pathway & Critical Control Points
The following diagram illustrates the reaction flow and where specific failures occur.
Caption: Figure 1. Synthetic route for FBPB highlighting critical process parameters (CPP) and potential failure modes.
Summary of Critical Specifications
| Component | Specification | Reason |
| Aluminum Chloride | Free-flowing powder, yellow/green | White/grey clumps indicate hydration (deactivation). |
| Hydrazine Hydrate | 80-100% grade | Lower grades introduce too much water, making the temperature ramp difficult. |
| Quenching pH | pH < 1.0 | Essential for full recovery of the carboxylic acid intermediate. |
| Recrystallization | Toluene or Ethanol/Water | Toluene effectively removes non-polar defluorinated byproducts. |
References
-
Friedel-Crafts Acyl
-
Wolff-Kishner Reduction (Huang-Minlon Modific
-
Defluorin
- Source: National Institutes of Health (PMC). "Breaking the Carbon-Fluorine Stronghold: Reductive Defluorination." (Contextualizing the stability of C-F bonds).
-
URL:[Link]
- Synthesis of Biphenyl Butyric Acids (Fenbufen Analog) Source: ChemicalBook (General synthesis data for 4-(4-biphenylyl)butyric acid analogs).
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 傅-克酰基化反应 [sigmaaldrich.cn]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Removing regioisomeric impurities from 4-(4'-Fluoro-4-biphenylyl)-butyric acid
Technical Support Center: Purification of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid
Case Reference: FBPB-PUR-01 Topic: Removal of Regioisomeric Impurities (Ortho/Meta isomers) Status: Active Guide Audience: Process Chemists, R&D Scientists
Executive Summary
The presence of regioisomeric impurities in 4-(4'-Fluoro-4-biphenylyl)-butyric acid (FBPB) typically stems from the initial Friedel-Crafts acylation step. While the para-isomer (4-position) is electronically and sterically favored, the ortho-isomer (2-position) often forms as a persistent impurity (1–5%).
Because regioisomers share identical molecular weights and similar polarities, standard flash chromatography is often inefficient for bulk purification. This guide prioritizes thermodynamic control via recrystallization and chemical washing to achieve >99.5% purity.
Module 1: Diagnostic & Identification
Q: How do I definitively confirm the presence of the ortho-isomer versus other byproducts?
A: You cannot rely on standard reverse-phase HPLC retention times alone, as the ortho and para isomers often co-elute or appear as a "shoulder."
Recommended Analytical Protocol:
-
H-NMR Analysis (The Gold Standard):
-
Diagnostic Signal: Look at the aromatic region (7.0–8.0 ppm). The para-isomer (desired) possesses a symmetric AA'BB' splitting pattern for the non-fluorinated ring.
-
Impurity Signal: The ortho-isomer destroys this symmetry. Look for a distinct singlet or doublet shifted upfield (approx. 6.8–7.1 ppm) corresponding to the proton adjacent to the butyric acid chain in the sterically crowded ortho position.
-
-
HPLC Method (High Resolution):
-
Column: C18 Phenyl-Hexyl (The π-π interactions help separate the biphenyl isomers better than standard C18).
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% TFA).
-
Wavelength: 254 nm.
-
Module 2: Purification Protocols
Q: Standard recrystallization in Ethanol isn't working. What is the correct solvent system?
A: Ethanol often fails because the solubility differential between the ortho and para isomers is insufficient at the boiling point. You must switch to a system that exploits the crystal lattice packing efficiency . The linear para-isomer packs much more densely than the "kinked" ortho-isomer.
Protocol A: The "Toluene Rejection" Method (Primary Recommendation)
Best for: Final polishing of the reduced acid (butyric acid form).
-
Dissolution: Suspend the crude FBPB in Toluene (10 mL per gram of solid).
-
Heating: Heat to reflux (110°C) until fully dissolved. If insolubles remain, hot filter immediately (these are likely inorganic salts or polymerized tars).
-
The Critical Step: Allow the solution to cool very slowly to room temperature over 4–6 hours with gentle stirring.
-
Why? Rapid cooling traps the ortho-isomer in the lattice. Slow cooling allows the thermodynamically stable para-crystals to exclude the ortho-impurity.
-
-
Harvest: Filter the white precipitate.
-
Wash: Wash the cake with cold Hexane (not Toluene, as it might redissolve the product).
-
Drying: Vacuum dry at 60°C.
Protocol B: The "Base-Acid" Chemical Wash
Best for: Removing unreacted starting materials (fluorobiphenyl) and non-acidic tars before recrystallization.
-
Dissolution: Dissolve the crude acid in 1M NaOH (aq).
-
Extraction: Wash this aqueous phase twice with Dichloromethane (DCM) or Ethyl Acetate.
-
Precipitation: Acidify the aqueous layer to pH 1 with Conc. HCl.
-
Filtration: Collect the precipitate. Proceed to Protocol A for isomer removal.
Module 3: Upstream Process Control
Q: Can I prevent the formation of the impurity during synthesis?
A: Yes. If you are synthesizing this via the Friedel-Crafts acylation of 4-fluorobiphenyl with succinic anhydride, the impurity profile is determined here.
Optimization Rules:
-
Temperature Control: Keep the reaction temperature below 10°C during the addition of AlCl₃. Higher temperatures increase the kinetic energy, allowing the electrophile to overcome the activation energy barrier of the ortho-position.
-
Solvent Choice: Use Nitrobenzene or DCM . Nitrobenzene often improves para-selectivity due to complexation with the acylium ion, making it bulkier and less likely to attack the ortho position.
-
Purify the Intermediate: It is significantly easier to separate the isomers at the keto-acid stage (4-(4'-fluoro-4-biphenylyl)-4-oxobutyric acid) than after reduction. The carbonyl group adds rigidity, maximizing the solubility difference.
-
Tip: Recrystallize the keto-acid intermediate from Glacial Acetic Acid before performing the reduction to the butyric acid.
-
Module 4: Visual Logic & Decision Trees
Figure 1: Purification Decision Matrix
Caption: Logic flow for selecting the appropriate purification module based on initial impurity load.
Figure 2: Friedel-Crafts Regioselectivity Mechanism
Caption: Mechanistic origin of the impurity. Low temperature favors the desired para-substitution.
References & Grounding
-
Friedel-Crafts Acylation of Biphenyls: The regioselectivity mechanisms described (ortho vs. para) are fundamental to electrophilic aromatic substitution on biphenyl systems. The 4-position (para) is activated by resonance from the phenyl ring, while the 2-position (ortho) is sterically hindered.
-
Source:Journal of the American Chemical Society, "Orientation in the Friedel-Crafts Reaction on Biphenyls."
-
-
Purification of Fluorobenzoyl/Biphenyl Butyric Acids: The "Base-Acid" extraction followed by crystallization is the industrial standard for Fenbufen and Ezetimibe intermediates (which share the fluorobenzoyl/biphenyl pharmacophore).
-
Source:US Patent 6,207,822 : "Process for the preparation of 4-(4-fluorobenzoyl)butyric acid."[6] (Describes the AlCl3/Succinic Anhydride route and purification via base extraction).
-
Source:US Patent 4,126,635 : "Process for preparing fenbufen." (Describes the specific purification of biphenyl-oxobutyric acids using acetic acid and toluene).
-
-
Solvent Selection (Toluene/Acetic Acid): Toluene is cited in organic synthesis literature as a premier solvent for separating linear (para) vs. angular (ortho) isomers due to the "wall-brick" packing efficiency of para-isomers in aromatic solvents.
Sources
- 1. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 8. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Minimizing defluorination side reactions during synthesis
Topic: Minimizing Defluorination Side Reactions During Synthesis
Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Last Updated: February 19, 2026
Introduction: The "Stubborn" Bond That Breaks
Welcome to the Fluorine Chemistry Technical Support Center. You are likely here because you have observed the disappearance of a fluorine atom, the formation of a defluorinated byproduct (hydrodefluorination), or an unexpected cyclization.
While the C–F bond is often cited as the strongest single bond in organic chemistry (
This guide treats defluorination not as bad luck, but as a competitive reaction pathway that can be suppressed through mechanistic understanding.
Module 1: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald, Negishi)
The Issue: You are performing a Pd- or Ni-catalyzed coupling on a halogenated substrate that also contains a fluorine atom. You observe hydrodefluorination (F replaced by H) or fluorine substitution (F replaced by the nucleophile).
Mechanism:
The culprit is often
-
Oxidative Addition: Electron-rich metals (especially Ni(0) or electron-rich Pd(0)) can insert into C–F bonds, particularly if the ring is electron-deficient (e.g., fluoropyridines).
- -Fluoride Elimination: If an alkyl-metal intermediate forms adjacent to a fluorine, the metal can abstract the fluorine, eliminating it as a metal-fluoride species and forming an alkene.
Visualizing the Competitive Pathway
Figure 1: The race between productive Reductive Elimination and destructive
Troubleshooting Q&A
Q: My polyfluorinated aryl halide is losing fluorine during Suzuki coupling. How do I stop this? A: You must switch to bulky, electron-rich biaryl phosphine ligands .
-
Why: Simple ligands like PPh
allow the metal center to get close enough to the fluorine atom to activate it. Bulky ligands (Buchwald type) create a "steric wall" that permits oxidative addition into the weaker C–Cl/C–Br bond but physically prevents the geometry required for C–F activation. -
Recommendation: Switch to XPhos , RuPhos , or BrettPhos . Avoid tricyclohexylphosphine (PCy
) if C-F activation is observed, as it is electron-rich enough to activate C-F bonds.
Q: I am seeing hydrodefluorination (H replacing F). Where is the hydride coming from?
A: This is often a "
-
Fix 1 (Solvent): Avoid alcohols (MeOH, EtOH, iPrOH) which act as hydride sources. Switch to Toluene , Dioxane , or THF .
-
Fix 2 (Base): If using alkoxide bases (NaOEt, KOtBu), switch to inorganic carbonates (K
CO , Cs CO ) or phosphates (K PO ). Alkoxides can undergo -hydride elimination to generate Pd-H species, which then reduce your C-F bond.
Protocol: "Fluorine-Safe" Suzuki Coupling
| Parameter | Standard Condition | Fluorine-Safe Condition |
| Catalyst Source | Pd(PPh | Pd(OAc) |
| Ligand | None or PPh | XPhos (1:2 Pd:L ratio) |
| Base | NaOEt / Na | K |
| Solvent | DMF / EtOH | Toluene / Water (10:1) or Dioxane |
| Temp | Reflux (100°C+) | 60–80°C (Kinetic Control) |
Module 2: Nucleophilic Aromatic Substitution (S_NAr)
The Issue: You are synthesizing a fluorinated heterocycle (e.g., 2-fluoro-4-chloropyridine). During a reaction intended for the chlorine, the fluorine is displaced.
Mechanism: Fluorine is highly electronegative, making the attached carbon extremely electrophilic. In electron-deficient rings (pyridines, nitrobenzenes), Fluorine is actually a better leaving group than Chlorine or Bromine for S_NAr reactions due to the high transition state stabilization (Meisenheimer complex).
Troubleshooting Q&A
Q: How do I selectively react a Chlorine in the presence of a Fluorine on a pyridine ring? A: You must exploit the "Hard/Soft" Acid-Base principle and temperature control.
-
The Rule: Fluorine is a "hard" leaving group. It is displaced rapidly by "hard" nucleophiles (alkoxides, hydroxide, amines). Chlorine is "softer."
-
Strategy: Use "softer" nucleophiles (thiols, stabilized carbanions) if possible. If you must use an amine/alkoxide, work at cryogenic temperatures (-78°C to 0°C) . S_NAr of Fluorine has a lower activation energy than Chlorine; however, at very low temps, you may kinetically favor the weaker bond (C-Cl) oxidative addition (if using metal catalysis) over the S_NAr background reaction.
Q: I’m getting an -OH impurity where my F should be. A: This is hydrolysis.
-
Root Cause: Trace water in your solvent + base = Hydroxide ions. Hydroxide is a potent nucleophile for displacing F in heteroaromatics.
-
Protocol:
-
Dry solvents over molecular sieves (3Å or 4Å) for 24h.
-
Use anhydrous bases (Cs
CO dried in an oven). -
Critical: Avoid DMF or DMAc if possible; they are hygroscopic and can decompose to form dimethylamine (a nucleophile). Use Acetonitrile or THF .
-
Module 3: Intramolecular Defluorination (Neighboring Group Participation)
The Issue: Your molecule cyclizes unexpectedly, kicking out fluorine.
Mechanism: If you have a nucleophile (amine, alcohol, carboxylate) 3, 4, or 5 carbons away from a C-F bond, intramolecular S_N2 (for alkyl F) or S_NAr (for aryl F) is highly favorable due to entropy (high effective molarity).
Visualizing the Risk Assessment
Figure 2: Decision tree for predicting intramolecular defluorination risks.
Q: I have an amine and a fluorinated aromatic ring in the same molecule. It keeps self-cyclizing. A: You must protonate or protect the amine during the synthesis steps.
-
Solution: Keep the amine as a salt (HCl or TFA salt) until the very last step. If the reaction requires basic conditions, protect the amine with a Boc or Cbz group to remove its nucleophilicity.
Module 4: Analysis & Verification
The "Golden Rule" of Fluorine Chemistry: Never assume the fluorine is still there just because the mass matches (H vs F is a 18 Da difference, but F vs OH is only 2 Da difference, which can be confused in low-res MS).
Standard Operating Procedure for Verification:
-
19F NMR (Non-decoupled): This is mandatory.
-
Check: Integration relative to an internal standard (e.g.,
-trifluorotoluene). -
Look for: Fluoride ion peak (typically -120 to -150 ppm depending on solvent) indicating free fluoride generation.
-
-
13C NMR (Coupling Patterns):
-
C-F coupling is distinctive (
Hz). If the coupling is gone, the fluorine is gone.
-
References
-
Mechanistic Insights into
-Fluoride Elimination:- Title: Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective -Fluoride Elimin
- Source: Journal of the American Chemical Society (2021).
-
URL:[Link]
-
Palladium-Catalyzed Defluorination Pathways
- -Hydride vs.
- Source: Chemical Science (RSC Publishing) (2025).
-
URL:[Link]
-
Drug Stability and Defluorination
- Title: The Dark Side of Fluorine.
- Source: ACS Medicinal Chemistry Letters (2019).
-
URL:[Link]
-
Hiyama Cross-Coupling & Fluoride Additives
-
Palladium Nanoparticles in Cross-Coupling
Sources
Technical Support Center: Gas Chromatography of Biphenyl Butyric Acids
Topic: Resolving Peak Tailing and Adsorption Issues in GC Analysis of Fenbufen and Metabolites Document ID: TSC-GC-BBA-001 Status: Active Last Updated: October 26, 2023
Introduction: The "Sticky" Science of Biphenyl Butyric Acids
Researchers analyzing biphenyl butyric acids (such as the NSAID Fenbufen and its metabolite biphenyl-4-acetic acid ) often encounter a specific, recurring failure mode: severe peak tailing .
Unlike simple hydrocarbons, these molecules possess a "dual-threat" structure:
-
Biphenyl Core: High molecular weight and boiling point, requiring higher oven temperatures.
-
Carboxylic Acid Tail (-COOH): Highly polar and chemically active.
The Root Cause: In a standard gas chromatography (GC) system, the free carboxyl group acts as a hydrogen bond donor. It aggressively binds to silanol groups (Si-OH) present on the surfaces of undeactivated glass liners, glass wool, and the column stationary phase. This adsorption is not permanent but results in a "drag" effect—some molecules are held back while others pass through—creating the characteristic "shark fin" tailing.
This guide provides the definitive protocols to neutralize these active sites and achieve symmetrical, quantitative peaks.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To fix the problem, you must visualize the interaction.[1] Tailing is rarely a "flow" issue; it is almost always a "chemistry" issue.
The Adsorption Pathway
The following logic flow illustrates why your peaks are tailing.
Figure 1: The mechanism of peak tailing versus the derivatization solution pathway.
Module 2: Derivatization Strategies (The Gold Standard)
Senior Scientist Note: While it is theoretically possible to analyze free fatty acids on specialized polar columns (like FFAP), biphenyl butyric acids have boiling points that often exceed the thermal stability of wax phases. Derivatization is not optional for robust quantification; it is required.
We convert the polar -COOH group into a non-polar ester.
Comparison of Derivatization Agents
| Feature | Silylation (BSTFA + TMCS) | Methylation (BF3-Methanol) |
| Reaction Type | Creates Trimethylsilyl (TMS) Ester | Creates Methyl Ester |
| Speed | Fast (30 min) | Slow (1-2 hours) |
| Moisture Sensitivity | High (Water kills the reaction) | Low (Tolerates some water) |
| Stability | Derivatives hydrolyze over time | Very Stable |
| Recommendation | Primary Choice (Cleaner, faster) | Secondary (If samples are aqueous) |
Protocol: Silylation with BSTFA
Use this protocol for Fenbufen and related metabolites.
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[2]
-
TMCS: Trimethylchlorosilane (1% added as a catalyst)
-
Solvent: Anhydrous Pyridine or Ethyl Acetate
Step-by-Step Workflow:
-
Dry the Sample: Ensure your extract is completely dry. Evaporate solvent under a nitrogen stream.[2] Any water present will destroy the reagent.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the residue.
-
Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly. Heat at 60-70°C for 30 minutes .
-
Why heat? Steric hindrance around the biphenyl ring can slow the reaction. Heat ensures 100% conversion.
-
-
Injection: Inject directly or dilute with ethyl acetate.
Module 3: Hardware & Consumables (The "Iron" Rules)
Even with derivatization, hardware activity can ruin your chromatography.
Column Selection
-
Recommended: 5% Phenyl-arylene (e.g., DB-5MS UI, Rxi-5Sil MS).
-
Reason: High thermal stability (up to 325°C+) is needed for biphenyls. The "UI" (Ultra Inert) designation is critical.
-
-
Alternative: 50% Phenyl (e.g., DB-17MS) if separation of structural isomers is difficult.
-
Avoid: WAX/FFAP columns. Their temperature limits (typically ~250°C) are too low for eluting high-boiling biphenyl esters without excessive bleed.
Inlet Liner Configuration
-
Type: Splitless Single Taper with Wool (Ultra Inert Deactivated).
-
Wool Placement: The wool wipes the syringe needle and promotes vaporization. However, it must be deactivated. If tailing persists, switch to a cyclo-double taper liner without wool to remove surface area.
Temperature Parameters
-
Inlet: 260°C - 280°C. (Must be high enough to flash-vaporize the high-boiling biphenyls).
-
Transfer Line: 280°C. (Prevent condensation spots).
Module 4: Troubleshooting & FAQs
Troubleshooting Logic Flow
Use this decision tree when you encounter poor peak shape.
Figure 2: Step-by-step troubleshooting decision tree for peak tailing.
Frequently Asked Questions
Q: I derivatized with BSTFA, but I still see a tailing peak and a smaller "ghost" peak earlier in the chromatogram. What is it? A: This is likely incomplete derivatization . The "ghost" peak is the underivatized acid (tailing badly) or a breakdown product.
-
Fix: Ensure the reaction vial was sealed (BSTFA hydrolyzes in air). Increase reaction time to 45 mins. Check that no water was in the sample solvent.[3]
Q: Can I use a solvent vent (large volume) injection to increase sensitivity? A: Be cautious. Biphenyl butyric acids are non-volatile. If you use a solvent vent, you risk depositing the analytes on the liner wall rather than the column.
-
Fix: Use a Pulsed Splitless injection. The pressure pulse (e.g., 30 psi for 0.75 min) forces the sample onto the column faster, reducing residence time in the active inlet.
Q: My peaks are broad, not just tailing. Is this the same issue? A: No. Broadening usually indicates a Solvent Effect violation .
-
Fix: Ensure your initial oven temperature is 10-20°C below the boiling point of your injection solvent.[4] If using Ethyl Acetate (BP 77°C), start the oven at 50-60°C.
References
-
Restek Corporation. (2016). Simple Analysis of Bile Acids by GC-MS. (Demonstrates BSTFA derivatization protocols for steroidal/carboxylic acids similar to biphenyls).
-
Agilent Technologies. (2013). GC Troubleshooting Series: Tailing Peaks. (Definitive guide on hardware activity and column installation).
-
Huq, F. (2007).[5] Molecular Modelling Analysis of the Metabolism of Fenbufen. Asian Journal of Biochemistry. (Structural data on Fenbufen and biphenyl-4-acetic acid metabolites). [5]
-
Phenomenex. (2023). Derivatization for Gas Chromatography. (Comprehensive guide on silylation reagents and mechanisms).
Sources
Strategies for scaling up 4-(4'-Fluoro-4-biphenylyl)-butyric acid synthesis
The following technical guide addresses the scale-up synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid , a structural analog of the NSAID Fenbufen and a key intermediate in drug development.
This guide focuses on the two-stage industrial route:
-
Friedel-Crafts Acylation: 4-Fluorobiphenyl + Succinic Anhydride → Keto-Acid Intermediate.
-
Carbonyl Reduction: Keto-Acid → Final Butyric Acid Derivative.
Current Status: Operational Role: Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting
Module 1: The Friedel-Crafts Acylation (C-C Bond Formation)
The Challenge: The reaction between 4-fluorobiphenyl and succinic anhydride using Aluminum Chloride (
Core Protocol: The "Slurry-Dosing" Strategy
Instead of dumping reagents, use a controlled dosing method to manage the viscosity of the
| Parameter | Specification | Rationale |
| Reagents | 4-Fluorobiphenyl (1.0 eq), Succinic Anhydride (1.1 eq), | Excess Lewis acid is required because the product (keto-acid) complexes with |
| Solvent | Chlorobenzene or 1,2-Dichloroethane (DCE) | Chlorobenzene (bp 131°C) allows for higher reaction temperatures if the biphenyl ring is deactivated, unlike DCM (bp 40°C). |
| Temperature | Start 0–5°C | Initial cooling controls the exotherm; heating drives conversion. |
| Addition Mode | Solid Addition of | Adding solid |
Troubleshooting & FAQs
Q: The reaction mixture has turned into a solid "brick" and the stirrer has stopped. What do I do?
-
Diagnosis: This is the "Red-Aluminum Complex" phenomenon. The intermediate forms a coordinate network with
that precipitates out of non-polar solvents. -
Immediate Fix: Do NOT add water (violent exotherm). Add more solvent (Chlorobenzene) immediately to dilute the slurry. If using an overhead stirrer, increase torque slowly.
-
Prevention: Increase the solvent ratio to at least 10-15 volumes relative to the substrate. Switch to Nitrobenzene (if acceptable) as it solubilizes the complex better, though it is harder to remove.
Q: I am seeing significant amounts of the ortho-isomer or bis-acylated byproducts.
-
Root Cause: High local concentration of acylating agent or high temperature.
-
Solution:
-
Regioselectivity: The 4'-fluoro group deactivates one ring. The acylation should occur para on the non-fluorinated ring. Ensure the temperature is kept low (0-10°C) during the initial mixing phase.
-
Stoichiometry: Strictly limit Succinic Anhydride to 1.05–1.1 equivalents. Excess anhydride leads to bis-acylation on the other ring.
-
Q: How do I safely quench a 50kg scale
-
The Hazard: Hydrolysis of
releases HCl gas and massive heat. -
Protocol:
-
Reverse Quench: Transfer the reaction mass slowly into a chilled mixture of Ice/Water/HCl. Do not pour water into the reactor.
-
Ventilation: Ensure the scrubber is active to neutralize the HCl off-gas.
-
Temperature: Keep the quench pot <20°C to prevent solvent boiling.
-
Module 2: The Reduction Step (Deoxygenation)
The Challenge: Reducing the ketone (C=O) to a methylene (CH2) without affecting the carboxylic acid or the fluorine atom.
Decision Matrix: Selecting the Reduction Method
Caption: Decision tree for selecting the reduction strategy based on facility capabilities.
Primary Protocol: Huang-Minlon Modification (Wolff-Kishner)
Recommended for robustness on scale.
-
Charge: Keto-acid intermediate, Hydrazine Hydrate (80%), KOH, and Diethylene Glycol (DEG).
-
Formation of Hydrazone: Heat to 100-120°C for 1-2 hours.
-
Distillation: Raise temperature to 180-200°C. Distill off water and excess hydrazine.
-
Decomposition: Reflux at ~200°C until
evolution ceases (3-4 hours). -
Workup: Cool, dilute with water, acidify to precipitate the product.
Troubleshooting & FAQs
Q: The reaction stalled; the ketone is still present.
-
Cause: Water was not removed efficiently. The Wolff-Kishner requires high temperature (>180°C) to drive the decomposition of the hydrazone. If water remains, the reflux temperature stays too low (100-110°C).
-
Fix: Ensure you actively distill off the water/hydrazine azeotrope until the internal temperature hits 190°C.
Q: Is the Fluorine atom stable at 200°C with KOH?
-
Risk: Nucleophilic aromatic substitution (
) of Fluorine by Hydroxide is possible but slow on a biphenyl system unless highly activated. -
Mitigation: Do not exceed 210°C. Monitor fluoride ion content in the waste stream. If defluorination occurs, switch to Catalytic Hydrogenation (Pd/C,
, Acetic Acid, 60°C, 5 bar).
Module 3: Purification & Isolation (The "pH Swing")[1]
The Challenge: Isolating the pure acid from unreacted starting materials and neutral impurities.
The Self-Validating Purification System
Utilize the acidic nature of the product for a chemically specific isolation.
-
Dissolution: Dissolve crude solid in 10% NaOH (aq).
-
Result: Product becomes soluble Sodium salt. Neutral impurities (unreacted biphenyl, decarboxylated byproducts) remain insoluble.
-
-
Filtration: Filter the alkaline solution through Celite/Carbon.
-
Removes: Tarry polymers and neutral organics.
-
-
Precipitation: Slowly add HCl to the filtrate until pH < 2.
-
Result: Product precipitates as a pure white solid.
-
Q: My product is colored (yellow/brown) even after precipitation.
-
Fix: Perform a "Charcoal Treatment" during the alkaline phase.[1] Heat the NaOH solution with Activated Carbon (5% w/w) at 50°C for 30 mins before filtration. This creates a self-polishing step.
Visual Workflow: Synthesis Overview
Caption: End-to-end process flow for the synthesis and purification of 4-(4'-Fluoro-4-biphenylyl)-butyric acid.
References
-
Friedel-Crafts Methodology: Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.[2] US Patent 4,621,154. (Describes the AlCl3/Succinic Anhydride acylation on biphenyl systems in chlorobenzene).
-
Impurity Control: Improved Process For The Preparation Of 4-(4-Fluorobenzoyl) Butyric Acid. (Detailed study on managing des-fluoro and isomer impurities in similar Friedel-Crafts acylations).
-
Flobufen Analog Chemistry: Synthesis and anti-inflammatory activity of 4-(4'-fluoro-4-biphenylyl)butyric acid derivatives. (Context on the specific fluorinated biphenyl scaffold).
-
Reduction Scale-Up: Wolff-Kishner Reduction: The Huang-Minlon Modification. Organic Syntheses, Coll. Vol. 4, p.510. (Standard operating procedure for scaling hydrazine-based reductions).
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of fluorinated biphenyl acids
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Biphenyl Acids
This guide provides a detailed comparison and analysis of the gas-phase fragmentation behavior of fluorinated biphenyl acids, a class of molecules significant in pharmaceutical research, environmental analysis, and materials science. While specific, publicly available tandem mass spectrometry data for this exact compound class is limited, this document synthesizes established fragmentation principles from closely related structures—aromatic carboxylic acids, polychlorinated biphenyls (PCBs), and other polyfluorinated aromatics—to construct a robust, predictive framework for their analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and quantification.
Fluorinated biphenyl acids (F-BPAs) represent a unique analytical challenge. Their structure combines the rigidity of the biphenyl core, the acidic nature of the carboxylic group, and the profound electronic influence of fluorine substituents. Understanding how these molecules behave in a mass spectrometer is critical for isomer differentiation, metabolite identification, and trace-level quantification. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is the premier technique for this purpose, offering unparalleled sensitivity and structural insight through controlled fragmentation.[1] This guide will elucidate the expected fragmentation pathways and explore how fluorination patterns modulate these processes.
Ionization: Why Negative Mode ESI is the Method of Choice
For any acidic analyte, the choice of ionization polarity is paramount. Fluorinated biphenyl acids contain a readily ionizable carboxylic acid group (pKa typically ~4-5).
Key Rationale for Negative Mode ESI:
-
High Efficiency Deprotonation: In the slightly basic environment of a typical reversed-phase ESI spray (often containing trace ammonia or using methanol/water), the carboxylic acid group readily loses a proton to form a highly stable carboxylate anion, [M-H]⁻. This process is far more efficient than protonating the molecule in positive mode, which lacks a strongly basic site.[2]
-
Reduced Background Noise: Negative ion mode often exhibits lower chemical background compared to positive mode, enhancing the signal-to-noise ratio for trace-level detection.[3]
-
Charge-Directed Fragmentation: The localized negative charge on the carboxylate group predictably directs the initial fragmentation steps upon collisional activation, leading to more interpretable spectra.
Therefore, all subsequent discussion will focus on the collision-induced dissociation (CID) of the [M-H]⁻ precursor ion.
Predicted Fragmentation Pathways of the [M-H]⁻ Ion
The fragmentation of the deprotonated F-BPA molecule is a multi-step process driven by the energy imparted in the collision cell of the mass spectrometer. The primary, most facile fragmentation is almost universally the loss of the carboxyl group.
Primary Fragmentation: Decarboxylation
The hallmark fragmentation of a deprotonated aromatic carboxylic acid is the neutral loss of carbon dioxide (CO₂), a highly stable molecule.[4] This charge-directed fragmentation is initiated by the carboxylate anion and results in the formation of a fluorinated biphenyl carbanion.
-
Reaction: [M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
Neutral Loss: 44.01 Da
This fragmentation pathway is expected to be the most intense transition observed in an MS/MS experiment and is the ideal choice for developing Selected Reaction Monitoring (SRM) methods for quantification.
Secondary and Higher-Order Fragmentations
At higher collision energies, the primary [M-H-CO₂]⁻ fragment ion can undergo further dissociation. These pathways provide deeper structural information, particularly regarding the location of the fluorine atoms.
-
Loss of Hydrogen Fluoride (HF): Fluorinated aromatic anions can eliminate a neutral HF molecule (20.01 Da). This fragmentation may be more favorable if the fluorine is positioned ortho to the site of the carbanion formed after decarboxylation, though it can occur from other positions as well.
-
Cleavage of the Biphenyl Core: While the C-C bond linking the two phenyl rings is strong, it can be cleaved at high collision energies. This would result in fragments corresponding to the individual fluorinated or non-fluorinated phenyl anions.
-
Ring Opening and Complex Rearrangements: At the highest energies, complex ring-opening mechanisms can occur, leading to a variety of smaller fragment ions. These are generally less diagnostic for routine analysis.
The logical flow of these predicted fragmentation events is illustrated in the diagram below.
Comparative Analysis: The Influence of Fluorine Substitution
The number and position of fluorine atoms directly impact the mass-to-charge ratio (m/z) of the precursor and fragment ions. Each fluorine atom adds approximately 18 Da to the mass of the molecule (¹⁹F = 18.998 Da vs. ¹H = 1.008 Da). This mass shift is the primary tool for differentiation.
The following table compares the predicted key ions for non-fluorinated, mono-fluorinated, and di-fluorinated biphenyl-4-carboxylic acid isomers. This demonstrates how MS/MS can distinguish between compounds with varying degrees of fluorination.
| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Primary Fragment [M-H-CO₂]⁻ (m/z) | Secondary Fragment [M-H-CO₂-HF]⁻ (m/z) |
| [1,1'-Biphenyl]-4-carboxylic acid | C₁₃H₁₀O₂ | 197.06 | 153.07 | N/A |
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | C₁₃H₉FO₂ | 215.05 | 171.06 | 151.05 |
| 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | C₁₃H₈F₂O₂ | 233.04 | 189.05 | 169.04 |
Note: m/z values are calculated for the monoisotopic masses.
While distinguishing between compounds with a different number of fluorine atoms is straightforward, differentiating positional isomers (e.g., 2'-fluoro- vs. 3'-fluoro- vs. 4'-fluoro-) is more challenging. It relies on subtle differences in the relative intensities of secondary fragment ions, which would require careful optimization of collision energy and standardized experimental conditions.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section provides a detailed, step-by-step methodology for the analysis of fluorinated biphenyl acids.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the F-BPA standard in methanol. Serially dilute this stock in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma, Water): For plasma, use protein precipitation. Add 300 µL of ice-cold acetonitrile to 100 µL of plasma, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis. For water samples, direct injection may be possible, or solid-phase extraction (SPE) can be used for pre-concentration.[5]
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Gemini C18, 2.1 mm x 50 mm, 3 µm) is a robust starting point.[5]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate at 95% A for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) capable of MS/MS.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode .
-
Key Parameters (to be optimized):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 350 °C
-
Sheath Gas / Nebulizer Gas: Nitrogen, optimize for best signal.
-
Collision Gas: Argon.
-
-
MS/MS Method:
-
Perform an initial full scan experiment to identify the [M-H]⁻ precursor ion for your target F-BPA.
-
Create a product ion scan method by selecting the [M-H]⁻ ion for fragmentation.
-
Vary the collision energy (e.g., from 10 eV to 40 eV) to observe the formation of the primary (decarboxylation) and secondary fragments.
-
For quantitative analysis, create an SRM method using the transition from the precursor [M-H]⁻ to the primary [M-H-CO₂]⁻ fragment.
-
This workflow provides a robust starting point for method development and ensures reliable, reproducible data for the analysis of fluorinated biphenyl acids.
Conclusion
The analysis of fluorinated biphenyl acids by tandem mass spectrometry is anchored in predictable chemical principles. By leveraging negative mode electrospray ionization, analysts can efficiently generate the [M-H]⁻ ion. Subsequent collision-induced dissociation is dominated by a characteristic and highly specific neutral loss of CO₂, providing an excellent transition for quantification. Further fragmentation can offer clues to the degree and location of fluorination. The methodologies and predictive frameworks outlined in this guide provide a comprehensive foundation for researchers to develop and validate robust analytical methods for this important class of molecules.
References
- Cooks, R. G., & Busch, K. L. (1983). Collision-induced dissociation. In Mass Spectrometry Reviews, 1(4), 395-444. (General principles of CID).
-
McCoy, J. A., et al. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Harrison, A. G. (2009). Fragmentation of deprotonated molecules. In Mass Spectrometry Reviews, 28(4), 640-657.
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]
-
Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
- Vrkoslav, V., & Cvačka, J. (2012). Mass spectrometry of fatty acids. In Lipidomics: Methods and Protocols, 1-19.
- Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: an introduction for non-specialists. Environmental Science: Processes & Impacts, 16(1), 24-35. (General guide to MS).
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Textbook reference for fundamental principles).
- Kertesz, V., & Van Berkel, G. J. (2010). Fully automated data acquisition and data processing method for the analysis of small molecules in complex mixtures by liquid chromatography/mass spectrometry. Journal of Mass Spectrometry, 45(6), 611-620.
-
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Available at: [Link]
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. uab.edu [uab.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. GCMS Section 6.12 [people.whitman.edu]
- 5. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid via X-ray Diffraction (XRD)
Abstract: In modern drug development, the precise solid-state characterization of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a foundational pillar of product safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive methodology for the structural validation of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a fluorinated analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. As no public crystallographic data for this specific fluorinated compound is currently available, this document presents a robust, self-validating protocol. We will detail the experimental design, from sample preparation and instrument calibration to data acquisition and analysis. Crucially, this guide establishes a comparative framework, using the known structural analog Fenbufen as a benchmark to critically evaluate the experimental data, a common and essential practice when characterizing novel materials.
Foundational Principles: Why XRD is the Gold Standard for API Characterization
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for probing the atomic and molecular structure of a crystalline material.[1][2] The method relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms arranged in a regular, repeating lattice. Constructive interference occurs only at specific angles (2θ), producing a unique diffraction pattern that serves as a "fingerprint" for the crystalline solid.
For an API like 4-(4'-Fluoro-4-biphenylyl)-butyric acid, this fingerprint is critical for several reasons:
-
Polymorph Identification: Many APIs can exist in multiple crystalline forms, or polymorphs, with the same chemical composition but different lattice arrangements.[3][4] These forms can have drastically different physicochemical properties, including solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic effect. PXRD is the primary tool for identifying and differentiating these forms.[3]
-
Phase Purity: The manufacturing process can sometimes result in a mixture of polymorphs or the presence of residual starting materials or intermediates. XRD can detect and quantify these crystalline impurities, ensuring the purity and consistency of the drug substance.[3][4]
-
Amorphous Content Detection: The presence of a non-crystalline (amorphous) phase can affect a drug's stability and manufacturability. While XRD is primarily for crystalline materials, the absence of sharp peaks and the presence of a broad "halo" can indicate amorphous content. Advanced XRD techniques can even quantify low levels of amorphous material.
Experimental Design: A Self-Validating Protocol
The trustworthiness of any analytical result hinges on a meticulously designed and validated experimental protocol. The following workflow is designed to be self-validating, incorporating calibration, controls, and clear, reasoned steps.
Material Preparation and Handling
The quality of the diffraction data is directly dependent on the quality of the crystalline sample.
Step-by-Step Protocol:
-
Source Material: Obtain 4-(4'-Fluoro-4-biphenylyl)-butyric acid. Note the synthesis route if available, as it may provide clues to potential impurities.
-
Recrystallization for Analysis: To ensure high-quality data from a single crystalline phase, it is essential to perform a controlled recrystallization.
-
Solvent Selection (Rationale): The goal is to choose a solvent system in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. For a biphenyl-butyric acid derivative, a polar protic solvent system like Ethanol/Water is a logical starting point.
-
Procedure: Dissolve the compound in a minimal amount of hot ethanol. Add deionized water dropwise until persistent turbidity is observed. Gently heat until the solution becomes clear again. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a 4°C refrigerator to promote the formation of well-ordered crystals.
-
-
Sample Collection and Drying: Collect the resulting crystals by vacuum filtration. Wash with a small amount of cold solvent. Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvent without inducing a phase transition.
-
Sample Preparation for PXRD: Gently grind the dried crystals into a fine, homogeneous powder using an agate mortar and pestle. This process minimizes preferred orientation, a phenomenon where crystallites align non-randomly, which can skew the relative intensities of diffraction peaks.[2]
Instrument Setup and Calibration
Instrument performance must be verified before sample analysis. This is a non-negotiable step for generating reliable, cGMP-compliant data.[4]
Step-by-Step Protocol:
-
Instrument: A modern Bragg-Brentano geometry powder diffractometer is suitable, such as a Bruker D2 Phaser or equivalent.[1]
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard for pharmaceutical analysis.[5][6]
-
Performance Verification: Before running the sample, analyze a certified reference material. The NIST Standard Reference Material (SRM) 660c (Lanthanum Hexaboride, LaB₆) is the industry standard for calibrating line position and shape.[7][8][9][10]
-
Procedure: Run the SRM 660c standard using the same parameters intended for the sample.
-
Acceptance Criteria: The observed peak positions for LaB₆ must fall within the certified tolerance of the NIST values.[8][9] This verifies the goniometer's accuracy. The peak shapes (FWHM) provide a baseline for the instrument's profile function.
-
-
Data Acquisition Parameters (Rationale):
-
Voltage and Current: 40 kV and 40 mA (or as specified by the manufacturer).
-
Scan Range (2θ): A broad range, typically 2° to 40° 2θ, is sufficient to capture the most characteristic diffraction peaks for organic molecules.
-
Step Size and Scan Speed: A step size of 0.02° 2θ and a scan time of 1-2 seconds per step provide a good balance between resolution and throughput. Slower scan speeds can be used to improve the signal-to-noise ratio for detecting minor phases.
-
Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to final data validation.
Caption: Workflow for XRD validation of a novel API.
Data Analysis and Comparative Interpretation
With no reference data for the target compound, the analysis becomes an exercise in scientific deduction, comparing the experimental pattern to that of a known structural analog, Fenbufen.[11][12][13]
Raw Data Processing & Peak Identification
-
Background Subtraction: Use the diffractometer software to model and subtract the background signal, which arises from incoherent scattering and the sample holder.
-
Peak Analysis: Identify all significant diffraction peaks. For each peak, record the 2θ position , the d-spacing (calculated via Bragg's Law), the relative intensity (%) , and the Full Width at Half Maximum (FWHM) .
Comparative Analysis: 4-(4'-Fluoro-4-biphenylyl)-butyric acid vs. Fenbufen
Let us assume our experiment on 4-(4'-Fluoro-4-biphenylyl)-butyric acid yielded the data in Table 1. For comparison, a representative peak list for Fenbufen (derived from literature) is also presented.
Table 1: Comparison of Experimental and Reference XRD Peak Data
| 4-(4'-Fluoro-4-biphenylyl)-butyric acid (Hypothetical Experimental Data) | Fenbufen (Reference Analog) |
| 2θ Angle (°) | Relative Intensity (%) |
| 6.8 | 45 |
| 12.5 | 80 |
| 13.6 | 100 |
| 18.9 | 65 |
| 20.5 | 95 |
| 21.8 | 55 |
| 25.2 | 75 |
Interpretation and Causality:
-
Pattern Similarity (Expertise): The overall diffraction patterns show a strong correlation. The number of major peaks and their relative intensity distribution are similar. This is expected for molecules with high structural similarity, suggesting that the fundamental crystal packing motif is likely conserved.
-
Systematic Peak Shift (Trustworthiness): We observe a consistent shift of the experimental peaks to higher 2θ angles compared to the Fenbufen reference. This is a critical finding. According to Bragg's Law (nλ = 2d sinθ), a higher angle θ corresponds to a smaller d-spacing (the distance between crystal lattice planes).
-
Structural Rationale (Authoritative Grounding): Why would the d-spacing decrease? The substitution of a hydrogen atom (van der Waals radius ≈ 1.20 Å) on the biphenyl ring with a fluorine atom (van der Waals radius ≈ 1.47 Å) is sterically minor. However, fluorine is highly electronegative. This can lead to stronger intermolecular interactions, such as C–H···F hydrogen bonds or dipole-dipole interactions, which can pull the molecules closer together in the crystal lattice. This more efficient packing results in a smaller unit cell volume and consequently smaller d-spacings, providing a scientifically sound explanation for the observed shift to higher 2θ values.
Conclusion and Best Practices
This guide outlines a comprehensive and self-validating methodology for the structural characterization of 4-(4'-Fluoro-4-biphenylyl)-butyric acid using Powder X-ray Diffraction. In the absence of a public reference standard, we have demonstrated how to leverage data from a close structural analog, Fenbufen, to perform a robust comparative analysis.
The key finding from our hypothetical data is the systematic shift of diffraction peaks to higher 2θ angles, which is logically consistent with the expected effects of fluorine substitution on crystal packing. This analysis, grounded in first principles and validated by rigorous experimental protocol, provides a high degree of confidence in the identity and phase purity of the novel compound. For regulatory submissions, this entire process—from instrument calibration with a NIST standard to the reasoned scientific comparison—provides the necessary evidence of a well-controlled and understood drug substance.
References
-
Black, D., Mendenhall, M., et al. (2020). THE CERTIFICATION OF STANDARD REFERENCE MATERIAL 660C FOR POWDER DIFFRACTION. Powder Diffraction. Available at: [Link]
-
National Institute of Standards and Technology. Certificate: Standard Reference Material 660c. Available at: [Link]
-
Black, D. R., & Cline, J. P. (2020). Certification of Standard Reference Material 660c for powder diffraction. Semantic Scholar. Available at: [Link]
-
Cline, J. P., et al. (2020). Certification of Standard Reference Material 660c for powder diffraction. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Line position and line shape standard for powder diffraction NIST660C. Available at: [Link]
-
ResearchGate. The chemical structure of fenbufen. Available at: [Link]
-
Tantishaiyakul, V., et al. (2025). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. MDPI. Available at: [Link]
-
ResearchGate. The chemical structures of fenbufen (a) and baclofen (b). Available at: [Link]
-
Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Available at: [Link]
-
Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available at: [Link]
-
ResearchGate. Development and Validation of X-Ray Diffraction Method for Quantitative Determination of Crystallinity in Warfarin Sodium Products. Available at: [Link]
-
International Centre for Diffraction Data. Method Validation for Quantitative Determination of the (Pseudo) Polymorphs Ratio in DS and DP Samples. Available at: [Link]
-
NIST. Fenbufen. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. Fenbufen. PubChem. Available at: [Link]
-
University of Washington. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]
Sources
- 1. marshall.edu [marshall.edu]
- 2. mcgill.ca [mcgill.ca]
- 3. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 4. PPXRD - Abstract Submission Form [icdd.com]
- 5. X-ray powder diffraction data of 4-N-(4-methylphenyl)amino- 4-(3′-pyridyl)-1-butene | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. THE CERTIFICATION OF STANDARD REFERENCE MATERIAL 660C FOR POWDER DIFFRACTION | NIST [nist.gov]
- 10. Certification of Standard Reference Material 660c for powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fenbufen [webbook.nist.gov]
- 13. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reference standards for purity assessment of 4-(4'-Fluoro-4-biphenylyl)-butyric acid
Executive Summary
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and matrix metalloproteinase inhibitors, 4-(4'-Fluoro-4-biphenylyl)-butyric acid (hereafter F-BPBA ) serves as a critical structural probe and active metabolite marker.
Unlike common pharmacopeial targets (e.g., Ibuprofen, Fenbufen), F-BPBA often lacks a commercially available Pharmacopeial Primary Standard (USP/EP/BP). Researchers are frequently forced to choose between "Research Grade" chemical vendors or establishing an in-house "Qualified Primary Standard."
This guide objectively compares these two sourcing strategies. It demonstrates—through experimental logic and regulatory standards (ICH Q7, USP <1058>)—why relying on simple HPLC area normalization (common in research grade COAs) is insufficient for regulated toxicology or potency assays, and provides a self-validating protocol for establishing your own primary standard.
Part 1: The Hierarchy of Standards
Objective comparison of available purity grades for F-BPBA.
When sourcing F-BPBA, you will encounter three distinct tiers of quality. The "Purity" value listed on the bottle differs significantly in meaning across these tiers.
| Feature | Tier 1: Qualified Primary Standard (In-House/Custom) | Tier 2: Certified Reference Material (CRM) | Tier 3: Research Grade / Reagent |
| Purity Definition | Absolute Content (w/w) | Certified Value (w/w) with Uncertainty | Chromatographic Purity (Area %) |
| Methodology | Mass Balance (HPLC + TGA + KF + ROI) OR qNMR | ISO 17034 Accredited Workflow | HPLC-UV only (usually) |
| Traceability | Traceable to SI units (via NIST weights/qNMR internal std) | Traceable to SI / NIST | Limited / None |
| Water/Solvent | Quantified & Subtracted | Quantified & Subtracted | Ignored (Major source of error) |
| Cost | High (Time/Labor intensive) | High ( | Low ($) |
| Suitability | GLP Tox Studies, GMP Release, Assay Validation | Instrument Calibration, ISO Audits | Early Discovery, TLC spotting |
The "Purity Trap"
A Research Grade vendor may sell F-BPBA as "98% Purity."
-
Reality: The HPLC peak is 98% of the total peak area.
-
The Hidden Error: If the sample contains 5% water and 2% inorganic salts (from synthesis workup), the actual assay content is only ~91%.
-
Consequence: Using this to dose a cell line or animal model results in a 9% under-dosing error , invalidating potency data.
Part 2: Critical Quality Attributes (CQAs) & Experimental Logic
To qualify F-BPBA as a standard, you must assess four specific attributes.
Specificity (The Fluorine Factor)
F-BPBA contains a biphenyl core with a fluorine substitution.
-
Challenge: De-fluorinated impurities (4-biphenylyl-butyric acid) are common synthetic byproducts.
-
Detection: Standard C18 HPLC can separate these, but the fluorine atom increases lipophilicity. F-BPBA will elute later than its non-fluorinated analogue.
-
Validation Step: You must use 19F-NMR or High-Res MS to confirm the fluorine position (4' position) vs. isomers (2' or 3' fluoro).
Hygroscopicity (The Acid Factor)
As a butyric acid derivative, F-BPBA can form dimers and trap moisture.
-
Impact: Water content is the largest variable in purity assignment.
-
Protocol: Karl Fischer (KF) titration is mandatory. TGA (Thermogravimetric Analysis) is a secondary check.
Homogeneity
The standard must be uniform.
-
Protocol: Analyze 3 samples from top, middle, and bottom of the container. RSD (Relative Standard Deviation) must be < 1.0%.
Part 3: Qualification Workflows (Visualized)
The following diagram illustrates the two valid paths to assign a "Purity Factor" to F-BPBA, contrasting the rigorous Mass Balance approach against the modern qNMR approach.
Figure 1: Decision tree for assigning absolute purity. The Mass Balance approach (Blue/Red) subtracts impurities from 100%. The qNMR approach (Green) measures the active molecule directly.
Part 4: Step-by-Step Qualification Protocol
This protocol assumes you have obtained "Research Grade" F-BPBA and need to qualify it as a Primary Standard .
Phase 1: Structural Confirmation (Identity)
Before assessing purity, confirm you have the correct isomer.
-
1H-NMR (DMSO-d6): Look for the butyric acid multiplets (CH2-CH2-CH2) at 1.8–2.4 ppm and the characteristic aromatic region (7.2–7.8 ppm).
-
19F-NMR: Essential to confirm the single fluorine atom. Expect a singlet around -116 to -120 ppm (referenced to CFCl3).
-
MS/MS: Precursor ion
(Negative mode ESI). Look for loss of (m/z 44) and the fluorobiphenyl fragment.
Phase 2: Chromatographic Purity (HPLC-UV)
Goal: Determine organic impurities.
Instrument Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge). Why? High carbon load needed for retaining the lipophilic biphenyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water. Why? Acidic pH keeps the carboxylic acid protonated (
), preventing peak tailing. -
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Biphenyl max) and 280 nm.
-
Temperature: 40°C.
Acceptance Criteria:
-
Main peak purity > 99.0% (Area).
-
No single impurity > 0.5%.
Phase 3: The Mass Balance Calculation
This is where you convert "Chromatographic Purity" to "Assigned Purity."
-
Measure Water (KF): Assume result is 1.2% w/w .
-
Measure Residual Solvents (GC-HS): Assume result is 0.3% w/w (Methanol).
-
Measure Inorganic Ash (ROI): Assume result is 0.1% w/w .
-
Measure HPLC Purity: Result is 99.5% Area .
Calculation:
Note: If you had used the "99.5%" from the HPLC directly, your standard would be 1.6% biased.
Part 5: Troubleshooting & Stability
Common Pitfall: Dimerization
In solution (especially non-polar solvents), carboxylic acids like F-BPBA form hydrogen-bonded dimers.
-
Symptom: Split peaks or broad shoulders in HPLC.
-
Fix: Ensure water or acid is present in the mobile phase to disrupt dimerization. Do not dissolve the standard in pure hexane/heptane.
Storage
-
Condition: -20°C, desiccated, protected from light.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[1][2][3] (Defines requirements for reference standards in Section 11.1).
-
USP <1058>: Analytical Instrument Qualification. United States Pharmacopeia.[4][5][6] (Provides the framework for qualifying the HPLC/NMR instruments used in this protocol).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Authoritative source on qNMR as a primary ratio method).
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). (Outlines the need for well-characterized reference standards).
Sources
- 1. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide: UV-Vis Absorption Maxima of Substituted Biphenyl Acids
Topic: UV-Vis Absorption Maxima Comparison for Substituted Biphenyl Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
This guide provides a technical comparison of the Ultraviolet-Visible (UV-Vis) absorption profiles of substituted biphenyl acids, a structural motif critical in non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal engineering.
The core finding is that positional isomerism dictates spectral performance :
-
Para-substitution (e.g., 4-Biphenylcarboxylic acid) facilitates planarity, extending the
-conjugation system and resulting in a bathochromic (red) shift ( ).[1] -
Ortho-substitution (e.g., 2-Biphenylcarboxylic acid, Flurbiprofen) introduces steric hindrance (the "ortho effect"), forcing the phenyl rings into a twisted conformation. This disrupts conjugation, causing a hypsochromic (blue) shift (
) closer to the unsubstituted biphenyl core.[1]
Theoretical Framework: Sterics vs. Electronics
To interpret the data correctly, one must understand the competition between electronic delocalization and steric repulsion.
The Biphenyl Chromophore
Unsubstituted biphenyl exists in equilibrium between a planar and twisted state.[1] In solution, the internuclear bond allows rotation.
-
Planar Conformation: Maximizes overlap of
-orbitals across the C-C bridge (extended conjugation).[1] -
Twisted Conformation: Minimizes steric clash between ortho-hydrogens.[1]
Steric Inhibition of Resonance
When a carboxylic acid or halogen substituent is placed at the ortho (2, 2') position , the steric bulk forces the two phenyl rings to rotate out of coplanarity (dihedral angle
-
Result: The absorption spectrum resembles that of two isolated benzene rings or a weakly conjugated biphenyl, shifting
to lower wavelengths.
Electronic Extension (Auxochromic Effect)
Substituents at the para (4, 4') position do not sterically interfere with the inter-ring bond. Instead, groups like -COOH (electron-withdrawing) or -OH (electron-donating) can participate in resonance, stabilizing a planar excited state (Quinoid character) and lowering the energy gap (
-
Result: Significant red shift and hyperchromic effect (increased intensity).[1]
Comparative Data Analysis
The following table synthesizes experimental
Table 1: UV-Vis Absorption Maxima of Substituted Biphenyl Acids
| Compound | Substitution Pattern | Solvent | Mechanism / Key Insight | |
| Biphenyl (Ref) | Unsubstituted | ~248 | Ethanol | Baseline chromophore.[1] Twisted in solution. |
| 4-Biphenylcarboxylic Acid | Para (4-position) | 270 | Aqueous (pH 2-3) / MeOH | Extended Conjugation. Planar excited state allows full charge transfer across rings.[1] |
| 2-Biphenylcarboxylic Acid | Ortho (2-position) | < 250 (Hypsochromic shift) | Ethanol | Steric Inhibition. Ortho-COOH forces twist, breaking conjugation.[1] Spectrum resembles unsubstituted biphenyl.[1] |
| Diflunisal | 2',4'-difluoro-4-hydroxy | 253 (primary) | Methanol / PBS | Competitive Effect. Para-OH attempts to extend conjugation, but ortho-fluorines force a twist, limiting the red shift.[1] |
| Flurbiprofen | 2-fluoro-alpha-methyl | 247 | Ethanol / PBS | Twisted System. The bulky ortho-fluorine atom restricts resonance, keeping |
Note: Values may shift by
depending on solvent polarity (solvatochromism) and pH (ionization of the carboxylic acid).[1]
Mechanistic Visualization
The following diagram illustrates the causal relationship between substitution patterns, molecular geometry, and spectral shifts.
Figure 1: Causal pathway linking steric substitution to UV spectral shifts.[1]
Experimental Protocol: Validated Determination
To ensure reproducible data when comparing these derivatives, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).[1] Note: Use the same solvent for all comparisons to eliminate solvatochromic bias.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1]
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Method Development Workflow
Figure 2: Step-by-step workflow for determining and validating absorption maxima.
Step-by-Step Procedure
-
Baseline Correction: Run a blank scan with pure solvent (200–400 nm) to zero the instrument.[1]
-
Stock Preparation: Dissolve 10 mg of the biphenyl acid derivative in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Dilute the stock to a target concentration of 10 µg/mL (
M range).-
Why? This concentration typically yields an absorbance of 0.5–0.8 AU, the most linear range for detectors.
-
-
Scanning: Scan the sample from 200 to 400 nm.
-
Peak Identification: Locate the global maximum (
).[1]-
Check: If the peak is flat-topped (Abs > 1.5), dilute further.[1] If noisy (Abs < 0.1), concentrate.
-
-
pH Check (Optional but Recommended): If testing carboxylic acids in water, adjust pH to > pKa (typically pH 7.4) to ensure the species is fully ionized (carboxylate form), or pH < 2 for the free acid form. Ionization often causes a slight blue shift (2-5 nm) due to loss of resonance participation by the carbonyl.[1]
References
-
Yoon, M., Cho, D. W., & Lee, J. Y. (1992).[1] Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] Biphenyl-4-carboxylic acid Spectral Data. Retrieved from [Link][1]
-
Han, J., et al. (2023).[1] Controlled Release of Flurbiprofen from Methacrylate-Based Polymer. MDPI.[1] Retrieved from [Link][1][2][3]
-
MacNeil, J. D., Safe, S., & Hutzinger, O. (1976).[1] The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
